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  • Product: (+)-Darunavir-d9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (+)-Darunavir-d9 as a Stable Isotope Internal Standard

Executive Summary (+)-Darunavir-d9 is the deuterated isotopologue of Darunavir (TMC114), a second-generation protease inhibitor used in the treatment of HIV-1 infection. Functioning primarily as an Internal Standard (IS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Darunavir-d9 is the deuterated isotopologue of Darunavir (TMC114), a second-generation protease inhibitor used in the treatment of HIV-1 infection. Functioning primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is critical for the precise quantification of Darunavir in biological matrices (plasma, PBMCs).

By replacing nine hydrogen atoms with deuterium on the isobutyl moiety, Darunavir-d9 retains the chromatographic behavior of the parent drug while providing a distinct mass shift (+9 Da). This guide details its structural properties, validates its use in bioanalytical workflows, and provides a self-validating protocol for laboratory implementation.

Part 1: Physicochemical Characterization

The utility of Darunavir-d9 relies on its structural equivalence to the parent drug, differing only in isotopic mass. This ensures that extraction recovery and ionization efficiency mirror the analyte of interest, correcting for matrix effects.

Table 1: Comparative Chemical Properties
Property(+)-Darunavir (Parent)(+)-Darunavir-d9 (Internal Standard)
CAS Number 206361-99-11133378-37-6
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₂₈D₉N₃O₇S
Molecular Weight 547.67 g/mol 556.72 g/mol
Exact Mass 547.2352556.2917
Deuteration Site N/AIsobutyl moiety (N-isobutyl-d9)
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethanol
Storage -20°C (Desiccated)-20°C (Desiccated)
pKa ~13.0 (Secondary Amide)~13.0
Structural Visualization

The following diagram illustrates the structural relationship and the specific site of deuteration.

DarunavirStructure cluster_legend Structural Logic Parent Darunavir (Parent) C27H37N3O7S MW: 547.67 Core Core Scaffold (Hydroxyethylamino-sulfonamide) Parent->Core Contains IS Darunavir-d9 (IS) C27H28D9N3O7S MW: 556.72 IS->Core Contains Moiety Isobutyl Moiety (Site of Labeling) Core->Moiety N-substituted with Moiety->Parent (-CH2-CH(CH3)2) Moiety->IS (-CD2-CD(CD3)2) 9 Deuteriums Stable Label Label located on metabolically stable isobutyl group to prevent back-exchange.

Caption: Structural hierarchy showing the specific deuteration of the isobutyl group in Darunavir-d9.

Part 2: Bioanalytical Application (LC-MS/MS)

The Science of Deuteration

The choice of the isobutyl group for deuteration is deliberate.

  • Metabolic Stability: The isobutyl group is robust against rapid metabolic cleavage in plasma during short-term processing, ensuring the IS remains intact.

  • Fragmentation Retention: In MS/MS, the primary transition for Darunavir involves the loss of the bis-tetrahydrofuran (bis-THF) carbamate moiety. The isobutyl group remains attached to the charged sulfonamide core product ion. Consequently, the mass shift (+9 Da) is preserved in the product ion, preventing "cross-talk" interference.

Mass Spectrometry Transitions

To establish a valid method, you must monitor specific Multiple Reaction Monitoring (MRM) transitions.

  • Darunavir (Analyte): 548.3

    
    
    
    
    
    392.1 (Product)
  • Darunavir-d9 (IS): 557.3

    
    
    
    
    
    401.3 (Product)

Note: The mass difference in the product ions (


) confirms the label is retained on the detected fragment.

Part 3: Experimental Protocol

Objective: Quantification of Darunavir in Human Plasma using Darunavir-d9 as IS. Method: Protein Precipitation (PPT) followed by LC-MS/MS.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg Darunavir-d9 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

Step-by-Step Workflow
  • Aliquot: Transfer 50

    
    L of patient plasma into a 1.5 mL centrifuge tube.
    
  • IS Addition: Add 20

    
    L of Working IS Solution  (Darunavir-d9). Vortex gently (5 sec).
    
    • Causality: Adding IS before precipitation ensures the IS experiences the same extraction efficiency as the analyte.

  • Precipitation: Add 200

    
    L of ice-cold Acetonitrile (ACN).
    
  • Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100

    
    L of the clear supernatant to an autosampler vial containing 100 
    
    
    
    L of 0.1% Formic Acid in water.
    • Causality: Diluting with aqueous acid matches the solvent strength to the initial mobile phase, preventing peak broadening (solvent effects).

  • Injection: Inject 5

    
    L onto the LC-MS/MS system.
    
LC-MS/MS Validation Logic

The following diagram outlines the logic flow for validating the assay using the IS.

ValidationLogic Sample Extracted Sample (Analyte + d9-IS) LC UPLC Separation (C18 Column) Sample->LC MS MS/MS Detection (ESI+) LC->MS Check1 Check: Retention Time (Must Co-elute) MS->Check1 Check2 Check: Cross-Talk (Blank Plasma + IS only) Check1->Check2 Pass Fail Invalid Assay Re-optimize Check1->Fail Shift > 0.1 min Result Valid Quantification Ratio: Area(Drug)/Area(IS) Check2->Result No signal in Analyte Channel Check2->Fail Signal > 20% LLOQ

Caption: Validation logic flow ensuring Darunavir-d9 performs correctly as an Internal Standard.

Part 4: Quality Assurance & Handling

Stability

Darunavir-d9 is stable in methanol stock solutions for at least 12 months at -20°C. However, deuterium exchange can occur if exposed to highly acidic or basic conditions at elevated temperatures for prolonged periods.

  • Recommendation: Keep pH between 3.0 and 8.0 during processing.

Isotope Purity

Commercial sources typically guarantee


 99% isotopic purity.
  • Critical Check: Run a "Zero Blank" (Matrix + IS only). If you detect a peak in the Darunavir (parent) channel, the IS may contain unlabeled Darunavir (d0) impurities, which will bias your lower limit of quantification (LLOQ).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25265814, Darunavir-d9. Retrieved from [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • D'Avolio, A., et al. (2007).Simultaneous quantification of HIV protease inhibitors in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
Exploratory

An In-Depth Technical Guide to the Characterization of (+)-Darunavir-d9 Reference Standards

Abstract This technical guide provides a comprehensive framework for the analytical characterization of (+)-Darunavir-d9, a critical stable isotope-labeled (SIL) internal standard used in the quantitative bioanalysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of (+)-Darunavir-d9, a critical stable isotope-labeled (SIL) internal standard used in the quantitative bioanalysis of the antiretroviral agent Darunavir. Moving beyond simple purity assessments, this document delves into the nuanced determination of isotopic enrichment levels, a critical parameter governing the reliability and accuracy of pharmacokinetic and drug metabolism studies. We will explore the synergistic application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating system to ascertain not only the overall deuteration level but also the positional integrity and isotopologue distribution of the reference standard. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who rely on the precise and accurate quantification of drug candidates and their metabolites.

The Foundational Role of SIL Internal Standards in Regulated Bioanalysis

In quantitative mass spectrometry-based bioanalysis, the use of an internal standard (IS) is fundamental to achieving accurate and precise results. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency and behavior during sample extraction and analysis.[1] Stable isotope-labeled (SIL) analogues of the analyte, such as (+)-Darunavir-d9 for the quantification of Darunavir, represent the gold standard for internal standards.[2][3] Their utility stems from being chemically identical to the analyte, yet mass-distinguishable, allowing them to compensate effectively for variations in sample preparation, matrix effects, and instrument response.[4][5][6] The integrity of quantitative data is therefore inextricably linked to the quality of the SIL reference standard, making its rigorous characterization a non-negotiable prerequisite for any validated bioanalytical method.[7]

Profile: (+)-Darunavir and its Deuterated Analogue

Darunavir is a potent, nonpeptidic protease inhibitor used in the treatment of HIV-1 infection.[8][9][10] Its pharmacokinetic profile is a key determinant of its clinical efficacy, necessitating robust analytical methods for its quantification in biological matrices.[11][12] Darunavir-d9 serves as the internal standard for these assays.[4] The nine deuterium atoms are typically incorporated into the isobutyl group of the molecule, providing a significant mass shift from the unlabeled analyte, which is ideal for preventing mass spectral crosstalk.

Property(+)-Darunavir (Unlabeled)(+)-Darunavir-d9 (Labeled IS)
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₂₈D₉N₃O₇S
Average Molar Mass 547.66 g/mol 556.72 g/mol
Monoisotopic Mass 547.24067 Da556.29686 Da
Typical Use Analyte (Active Pharmaceutical Ingredient)Internal Standard for LC-MS Quantification

(Data sourced from PubChem and various chemical suppliers)[8][13][]

Deconstructing Isotopic Purity: Enrichment vs. Abundance

A common misconception is treating isotopic purity as a single, monolithic value. In reality, it is a composite of several key parameters that must be understood to properly characterize a SIL standard. It is practically impossible to synthesize a compound with 100% isotopic purity.[15]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[15] For instance, an enrichment of 99.8 atom % D means that for any given labeled position on the isobutyl group, there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom.

  • Isotopologue Profile (Species Abundance): This describes the distribution of all molecular species in the bulk material.[15] Due to the statistical nature of the synthesis, a batch of Darunavir-d9 will contain not only the desired d9 species but also small amounts of d8, d7, d6, etc., as well as the unlabeled d0 species. The relative abundance of each of these isotopologues is a direct function of the isotopic enrichment at each of the nine sites.

The relationship between these concepts is crucial. High isotopic enrichment is the goal, as it maximizes the abundance of the target d9 isotopologue and minimizes the abundance of the d0 species, which could otherwise interfere with the measurement of the native analyte at the lower limit of quantification (LLOQ).

G cluster_0 Core Parameters & Process cluster_1 Final Bulk Material Characteristic Enrichment Isotopic Enrichment (Atom % D) at each of the 9 labeled positions Distribution Statistical Binomial Distribution Enrichment->Distribution Synthesis Chemical Synthesis Process Synthesis->Enrichment Profile Resulting Isotopologue Profile (d9, d8, d7...d0) Distribution->Profile

Caption: Relationship between isotopic enrichment and the final isotopologue profile.

A Dual-Pillar Analytical Strategy for Complete Characterization

No single analytical technique can provide a complete picture of a SIL standard's isotopic composition. A robust, self-validating characterization relies on the orthogonal and complementary nature of mass spectrometry and NMR spectroscopy.[16]

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the primary tool for determining the relative abundance of each isotopologue in the reference standard.[17] By acquiring full-scan mass spectra under high-resolution conditions, the distinct isotopic peaks (d0 through d9) can be resolved and their areas integrated.

Causality of Method Choice: HRMS is chosen over nominal mass instruments for its ability to resolve the analyte's isotopic cluster from potential isobaric interferences, providing a clean and accurate measurement of the isotopologue distribution.[18] This allows for the direct calculation of the percentage of each deuterated species.

Illustrative Data: The table below shows a comparison between the theoretical isotopologue distribution for a Darunavir-d9 standard with an assumed isotopic enrichment of 99.5 atom % D at each of the 9 sites, and a typical experimentally measured result.

IsotopologueTheoretical Abundance (%)Measured Abundance (%)
d9 95.5995.45
d8 4.324.38
d7 0.080.15
d6 < 0.010.02
d5-d1 < 0.01< 0.01
d0 (Unlabeled) < 0.001Not Detected

Note: The measured abundance of lower isotopologues (e.g., d7, d6) may be slightly higher than the statistical prediction due to minor synthetic side reactions or impurities.

NMR Spectroscopy for Positional Integrity and Enrichment Confirmation

While HRMS quantifies the overall distribution, it cannot confirm that the deuterium labels are in the correct chemical positions or if isotopic scrambling has occurred. This is the domain of NMR spectroscopy.[16][19]

  • ¹H NMR (Proton NMR): This technique is exceptionally sensitive for detecting and quantifying the small amounts of residual protons at the labeled positions.[15] By comparing the integral of a residual C-H signal in the isobutyl region to the integral of a signal from an unlabeled part of the molecule (e.g., aromatic protons), a direct and highly accurate calculation of the overall isotopic enrichment (atom % D) can be made. This value serves as an orthogonal validation of the enrichment level inferred from the MS data.

  • ¹³C NMR (Carbon NMR): Deuteration significantly affects the signal of the attached carbon atom in a ¹³C NMR spectrum (splitting it into a multiplet and shifting it upfield). The absence of a strong singlet at the chemical shift corresponding to the unlabeled isobutyl carbons provides definitive proof of deuteration at the intended positions.

Causality of Method Choice: The combined use of ¹H and ¹³C NMR provides a complete picture of positional integrity. ¹H NMR confirms how much deuteration has occurred, while ¹³C NMR confirms where it has occurred, ensuring the standard is structurally correct.[20]

Validated Experimental Protocols

The following protocols describe the standard methodologies for the characterization of a (+)-Darunavir-d9 reference standard.

Protocol 1: HRMS Isotopologue Distribution Analysis
  • Solution Preparation: Prepare a solution of the Darunavir-d9 reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system (LC-MS).

  • Chromatography: Inject the sample onto a C18 column. Elute using a simple isocratic or gradient method sufficient to resolve the analyte from any solvent front impurities.

  • MS Acquisition: Acquire data in positive ion, full-scan mode over a mass range that includes all expected isotopologues (e.g., m/z 540-565). Ensure the resolution is set to >30,000 to clearly resolve the isotopic peaks.

  • Data Analysis: a. Extract the ion chromatogram for the entire isotopic cluster. b. Integrate the area under the curve for the chromatographic peak. c. From the corresponding mass spectrum, extract the intensities of the monoisotopic peaks for each isotopologue (d0 to d9). d. Calculate the relative abundance of each isotopologue by dividing its peak intensity by the sum of all isotopologue intensities.

Protocol 2: NMR Isotopic Enrichment and Positional Analysis
  • Sample Preparation: Dissolve an accurately weighed amount (~5-10 mg) of the Darunavir-d9 reference standard in a deuterated NMR solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Acquisition: a. Acquire a standard quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. b. Carefully integrate the signal corresponding to a well-resolved, non-deuterated portion of the molecule (e.g., the aromatic protons of the phenyl ring). This serves as the internal reference integral (set to a known number of protons). c. Integrate any residual proton signals in the region corresponding to the isobutyl group (the sites of deuteration). d. Calculate the isotopic enrichment based on the ratio of the residual proton integrals to the reference integral.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Verify the absence of strong signals corresponding to the isobutyl carbons in their unlabeled positions. c. Confirm the presence of the characteristic multiplets for the deuterated carbons, confirming positional integrity.

G cluster_workflow Characterization Workflow for Darunavir-d9 cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Receive Darunavir-d9 Reference Standard Lot prep_ms Prepare 1 µg/mL Solution start->prep_ms prep_nmr Prepare 10 mg/mL Solution in DMSO-d6 start->prep_nmr run_ms LC-HRMS Full Scan Acquisition prep_ms->run_ms analyze_ms Extract & Integrate Isotopologue Peaks run_ms->analyze_ms result_ms Determine Isotopologue Distribution (%) analyze_ms->result_ms decision Do Results Meet Acceptance Criteria? result_ms->decision run_nmr Acquire ¹H and ¹³C Spectra prep_nmr->run_nmr analyze_nmr Integrate Residual ¹H Signals & Verify ¹³C Shifts run_nmr->analyze_nmr result_nmr Calculate Atom % D & Confirm Positional Integrity analyze_nmr->result_nmr result_nmr->decision accept Release Lot for Use in Bioanalytical Studies decision->accept Yes reject Reject Lot & Investigate Synthesis decision->reject No

Caption: A comprehensive workflow for the analytical characterization of a Darunavir-d9 reference standard.

Acceptance Criteria: Defining a High-Quality Standard

A Darunavir-d9 reference standard intended for use in regulated bioanalysis should meet stringent acceptance criteria to ensure data integrity.

  • Isotopic Enrichment: The overall isotopic enrichment, as determined by ¹H NMR, should be high, typically ≥ 98 atom % D .

  • Isotopologue Purity: The abundance of the target d9 isotopologue, determined by HRMS, should be the principal component, generally > 95% .

  • Unlabeled Content: The contribution of the unlabeled (d0) species must be minimal, ideally < 0.1% , to prevent interference with the quantification of the analyte, especially at low concentrations.

  • Positional Integrity: NMR analysis must confirm that deuteration has occurred at the specified positions on the isobutyl moiety without evidence of significant isotopic scrambling.

  • Chemical Purity: The standard must also meet standard chemical purity requirements (e.g., >98% by HPLC-UV) to ensure that observed mass signals are not from chemical impurities.

Conclusion: A Mandate for Rigor in Reference Standard Qualification

The qualification of a (+)-Darunavir-d9 reference standard is a multi-faceted process that extends far beyond a simple confirmation of identity. As this guide has detailed, a synergistic approach using both HRMS and NMR spectroscopy is essential for a complete and trustworthy characterization. This dual-pillar strategy provides a self-validating system, where HRMS defines the final isotopologue composition of the bulk material and NMR confirms the underlying isotopic enrichment and structural fidelity. By adhering to these rigorous analytical principles, researchers and drug development professionals can ensure the quality of their reference standards, which is the bedrock upon which reliable, accurate, and defensible bioanalytical data is built.

References

  • Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • Deuterated APIs. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Darunavir-d9.
  • BOC Sciences. (n.d.). CAS 1133378-37-6 Darunavir-[d9]. BOC Sciences.
  • Else, L., et al. (2020). Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV. Journal of Antimicrobial Chemotherapy.
  • Marcos, J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Selleck Chemicals. (n.d.). Darunavir. Selleck Chemicals.
  • Cayman Chemical. (n.d.). Darunavir-d9. Cayman Chemical.
  • BenchChem. (n.d.). Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide. BenchChem.
  • MedChemExpress. (n.d.). Darunavir-d9 (TMC114-d9). MedChemExpress.
  • G, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Molecules.
  • Boffito, M., et al. (2012). Pharmacokinetics and Pharmacodynamics of Darunavir and Etravirine in HIV-1–Infected, Treatment-Experienced Patients in the GRACE Trial.
  • Wikipedia. (n.d.). Darunavir. Wikipedia.
  • Boffito, M., et al. (2008). Clinical Pharmacokinetics of Darunavir. Clinical Pharmacokinetics.
  • CDN Isotopes. (n.d.). Darunavir-d9 (iso-butyl-d9). CDN Isotopes.
  • Islam, R., et al. (2018).
  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry.
  • Boffito, M., et al. (2007). Darunavir: pharmacokinetics and drug interactions. Journal of Antimicrobial Chemotherapy.
  • CIL. (n.d.). Isotope-labeled Food & Beverage Standards and Reference Materials.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc..
  • Alfa Chemistry. (n.d.). Isotope-labeled Pharmaceutical Standards. Alfa Chemistry.

Sources

Foundational

Technical Guide: Identification of (+)-Darunavir-d9 Using 1H-NMR Spectroscopy

[1][2] Executive Summary (+)-Darunavir-d9 (CAS 1133378-37-6) is a stable isotope-labeled analog of the HIV protease inhibitor Darunavir.[1][2] It is primarily utilized as an internal standard in quantitative mass spectro...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(+)-Darunavir-d9 (CAS 1133378-37-6) is a stable isotope-labeled analog of the HIV protease inhibitor Darunavir.[1][2] It is primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic profiling.[1][2]

This guide details the identification of Darunavir-d9 using Proton Nuclear Magnetic Resonance (


H-NMR). Unlike Mass Spectrometry, which measures mass-to-charge ratio (

), NMR provides site-specific structural confirmation.[1][2] The identification strategy relies on the "Silent Region" principle : the specific disappearance of proton signals in the isobutyl moiety due to deuterium substitution (

H), while retaining the spectral fingerprint of the benzenesulfonamide and bis-tetrahydrofuranyl scaffolds.[2]

Part 1: Structural Basis & Isotopic Labeling[1][2]

To interpret the NMR spectrum, one must first understand the specific position of the isotopic label. Commercial Darunavir-d9 is almost exclusively labeled on the isobutyl chain attached to the sulfonamide nitrogen.[1][2]

Structural Comparison
FeatureNative (+)-Darunavir(+)-Darunavir-d9
Formula


Molecular Weight 547.67 g/mol 556.72 g/mol
Isobutyl Moiety


NMR Status Active (9 Protons)Silent (9 Deuterons)
The Logic of Identification

Deuterium (


H) has a different gyromagnetic ratio than Protium (

H) and is "invisible" in standard proton NMR experiments.[2] Therefore, the identification of Darunavir-d9 is defined by negative evidence :
  • Absence of the methyl doublet at

    
     0.8–0.9 ppm.
    
  • Absence of the methine multiplet at

    
     1.8–2.0 ppm.
    
  • Absence of the methylene signals at

    
     2.6–3.0 ppm.
    
  • Presence of all other native signals (aromatic, bis-THF, benzyl) with correct integration.

Part 2: Experimental Methodology

Sample Preparation

Proper sample preparation is critical to avoid solvent suppression artifacts that could obscure residual peaks.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the preferred solvent.[1][2]

    • Reasoning: Darunavir is a sulfonamide with limited solubility in

      
      . DMSO-d6 ensures complete solubility and slows proton exchange, allowing observation of labile protons (NH/OH) if necessary.[1][2]
      
  • Concentration: 5–10 mg of Darunavir-d9 in 600

    
    L of solvent.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Quantitative Focus)

To calculate isotopic purity, the experiment must be quantitative (qNMR).[2][3]

ParameterSettingRationale
Pulse Sequence zg30 or zgStandard single pulse; avoid water suppression to prevent baseline distortion.
Relaxation Delay (D1)

10 - 20 sec
Essential for full relaxation of aromatic protons (

can be long).[1][2]
Scans (NS) 64 or 128Sufficient S/N ratio (>250:1) for integration of minor residual peaks.[2]
Temperature 298 K (25°C)Standard ambient temperature to minimize chemical shift drift.[2]
Spectral Width -2 to 14 ppmEnsures all signals, including exchangeable protons, are captured.[1]
Workflow Diagram

The following DOT diagram outlines the analytical workflow for validating the material.

G Start Sample: Darunavir-d9 Solid Prep Dissolution in DMSO-d6 (5-10 mg / 0.6 mL) Start->Prep Acq 1H-NMR Acquisition (D1 > 10s, 298K) Prep->Acq Process Processing (Phase, Baseline Corr., Ref to TMS/DMSO) Acq->Process Check1 Check Aromatic Region (Reference Integral = 4H) Process->Check1 Check2 Check Aliphatic Region (0.8 - 3.0 ppm) Check1->Check2 Valid Reference Result_Pass PASS: Isobutyl Signals Absent (Isotopic Purity > 98%) Check2->Result_Pass Signals < Limit Result_Fail FAIL: Significant Residual Peaks (Incomplete Deuteration) Check2->Result_Fail Signals > Limit

Caption: Figure 1. Analytical workflow for the structural validation of Darunavir-d9, emphasizing the critical checkpoints in spectral processing.

Part 3: Spectral Analysis & Interpretation[1][2][6]

This section compares the expected chemical shifts. The values below are referenced to DMSO-d6 (residual peak at 2.50 ppm).

The "Anchor" Signals (Unchanged)

These signals appear in both Native and d9 spectra and serve as the Internal Reference for integration.[2]

  • Aromatic Protons (Sulfonamide ring): Two doublets at

    
     7.3–7.4 ppm and 
    
    
    
    6.6–6.7 ppm (AA'BB' system).[2]
  • Phenyl Ring: Multiplets around

    
     7.1–7.3 ppm.
    
  • Bis-THF Protons: Multiplets in the

    
     3.5–5.6 ppm range.[1][2]
    
The "Silent" Region (The d9 Evidence)

In the d9 analog, the following signals must be absent.

MoietyNative Chemical Shift (

ppm)
MultiplicityIntegral (Native)d9 Expectation
Isobutyl Methyls 0.80 – 0.90 Doublet (d)6H ABSENT
Isobutyl Methine 1.80 – 2.00 Multiplet (m)1H ABSENT
Isobutyl Methylene 2.60 – 3.00 Multiplet (m)2H ABSENT

Note: Small residual peaks may appear due to incomplete deuteration (e.g., d8 or d7 isotopologs).[2] These are used to calculate isotopic purity.[4]

Visual Logic of Substitution

Structure Substrate Darunavir Core (Sulfonamide + Bis-THF) Isobutyl_H Isobutyl Group (Native) -CH2-CH-(CH3)2 (NMR: 0.8-3.0 ppm) Substrate->Isobutyl_H Native Isobutyl_D Isobutyl Group (d9) -CD2-CD-(CD3)2 (NMR: Silent) Substrate->Isobutyl_D d9 Analog

Caption: Figure 2. Structural substitution logic. The red node represents the NMR-active moiety in the native drug; the green node represents the NMR-silent moiety in the d9 analog.[1][2]

Part 4: Quantitative Isotopic Purity Calculation

To certify the material as "d9", you must quantify the efficiency of deuteration. This is done by integrating the residual proton signals in the isobutyl region relative to a stable reference in the aromatic region.

Calculation Protocol
  • Calibrate: Set the integral of the aromatic AA'BB' doublets (approx

    
     7.4 ppm) to exactly 2.00  (representing 2 protons).
    
  • Integrate Residuals: Integrate the region where the methyls (

    
     0.8–0.[2]9) would normally appear. Let this value be 
    
    
    
    .[2]
  • Calculate % Deuteration:


[1][2]

Where


 is 6.00 (for the two methyl groups).[2]

Example:

  • Reference Aromatic Integral = 2.00.[2]

  • Observed Residual Methyl Integral (

    
    ) = 0.12.[2]
    
  • Theoretical Methyl Integral = 6.00.[2]

  • Calculation:

    
    .[1][2]
    

Part 5: Troubleshooting & Validation

Common Interferences[1]
  • Water Peak: In DMSO-d6, water appears around 3.33 ppm.[1] Ensure this does not overlap with the bis-THF signals or residual methylene signals.[1][2]

  • Solvent Impurities: Check for common laboratory solvents (Acetone, Ethyl Acetate) that might mimic the aliphatic isobutyl signals.[2]

    • Tip: Ethyl acetate has a triplet at 1.17 ppm and singlet at 1.99 ppm. Do not confuse the 1.99 ppm impurity with a residual isobutyl methine.

Validation Criteria

For the material to be acceptable as an internal standard:

  • Chemical Purity: >95% (No extraneous peaks).

  • Isotopic Enrichment: >98% atom D (Residual isobutyl peaks < 2% of native intensity).[2]

  • Structural Integrity: The bis-THF and aromatic regions must match the native reference spectrum perfectly.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 25265814, Darunavir-d9. Retrieved from [Link][1][2]

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Nonpeptide HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Referenced for Native Darunavir NMR assignment). Retrieved from [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Referenced for qNMR protocols). Retrieved from [Link][1][2]

Sources

Foundational

CAS number and IUPAC name for (+)-Darunavir-d9

Stable Isotope Internal Standards in Antiretroviral Bioanalysis Executive Summary This technical guide profiles (+)-Darunavir-d9 , the stable isotope-labeled analog of the HIV-1 protease inhibitor Darunavir.[][2] It is e...

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope Internal Standards in Antiretroviral Bioanalysis

Executive Summary

This technical guide profiles (+)-Darunavir-d9 , the stable isotope-labeled analog of the HIV-1 protease inhibitor Darunavir.[][2] It is engineered specifically as an Internal Standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][2]

By replacing the nine hydrogen atoms of the isobutyl moiety with deuterium, Darunavir-d9 retains the chromatographic behavior of the parent drug while providing a +9 Da mass shift.[] This allows for precise correction of matrix effects, ionization suppression, and extraction variability in complex biological matrices (plasma, PBMC).[][2]

Part 1: Chemical Identity & Specifications[1][2][3]

Core Identifiers

The following data defines the specific isotopologue used in regulated bioanalysis.

ParameterSpecification
Common Name (+)-Darunavir-d9
Synonyms TMC-114-d9; Darunavir isobutyl-d9
CAS Number 1133378-37-6
Molecular Formula

Molecular Weight 556.72 g/mol (vs. 547.67 g/mol for unlabeled)
Isotopic Purity

99% deuterated forms (

)
Chemical Purity

98%
IUPAC Nomenclature

The IUPAC name must explicitly denote the position of the deuterium labels.[][2] In Darunavir-d9, the labeling occurs on the isobutyl side chain attached to the sulfonamide nitrogen.[]

Systematic Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[4-amino-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl ]benzenesulfonamido]-1-benzyl-2-hydroxypropyl]carbamate.[][2][3]

Structural Logic: The isobutyl group (


) contains 9 hydrogen atoms.[][2] Complete deuteration of this moiety results in the "d9" label, ensuring no loss of label during metabolic hydroxylation of the phenyl or furan rings.[][2]

Part 2: Bioanalytical Application (LC-MS/MS)

The "Deuterium Advantage" in Quantitation

In LC-MS/MS, structural analogs (e.g., other sulfonamides) often fail to compensate for "matrix effects"—the suppression or enhancement of ionization caused by co-eluting phospholipids in plasma.[][2]

Darunavir-d9 is the "Gold Standard" because:

  • Co-elution: It has a retention time almost identical to Darunavir (slight shift possible due to the deuterium isotope effect on lipophilicity).[][2]

  • Mass Resolution: The +9 Da shift places the IS signal (

    
     557.[][2]2) well outside the isotopic envelope of the analyte (
    
    
    
    548.2), preventing "cross-talk."[][2]
Validated Experimental Protocol

The following workflow is synthesized from standard clinical pharmacology protocols (e.g., FDA-validated methods for antiretrovirals).

A. Sample Preparation (Protein Precipitation)

  • Objective: Remove plasma proteins while maximizing recovery of Darunavir and IS.

  • Step 1: Aliquot 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Step 2: Add 20 µL of Darunavir-d9 Working Solution (500 ng/mL in 50% Methanol).[][2]

  • Step 3: Add 200 µL of Acetonitrile (Precipitating Agent).[][2] Vortex for 2 mins at high speed.

  • Step 4: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Step 5: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 5mM Ammonium Formate.

B. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax XDB or Waters BEH), 2.1 x 50 mm, 1.7–3.5 µm.[][2]

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4][5]

  • Gradient: 30% B to 90% B over 3 minutes.

  • Detection: Electrospray Ionization (ESI) Positive Mode.[][2][5]

C. MRM Transitions (Quantification) | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Darunavir | 548.2 (

) | 392.1 | 25 | | Darunavir-d9 | 557.2 (

) | 401.2 | 25 |[]

Technical Note: The product ion transition for d9 (


 401.2) retains the deuterated isobutyl group, confirming the label is stable during collision-induced dissociation (CID).[][2]

Part 3: Visualization of Workflows

Bioanalytical Workflow Logic

This diagram illustrates the critical path from sample extraction to data normalization using Darunavir-d9.

BioanalysisWorkflow Sample Patient Plasma (Contains Darunavir) Spike Spike IS (+)-Darunavir-d9 Sample->Spike 50 µL Precip Protein Precipitation (Acetonitrile) Spike->Precip Mix Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+) LC->MS Co-elution Data Quantification (Area Ratio: Analyte/IS) MS->Data m/z 548.2 & 557.2

Caption: Step-by-step bioanalytical workflow ensuring precise quantification via internal standard normalization.

Mass Spectrometry Logic (Isotopic Separation)

This diagram details why d9 is chosen over d3 or d6—ensuring total signal separation.

MassLogic Analyte Darunavir (M+0) Precursor: 548.2 Isotopes Natural Isotopes (C13 contributions) Range: 548-552 Analyte->Isotopes +1, +2, +3 Da Detection Mass Analyzer (Q1) Selection Window Isotopes->Detection Potential Interference? IS Darunavir-d9 (IS) Precursor: 557.2 IS->Detection +9 Da Shift (Safe Zone) Result Zero Cross-Talk High Accuracy Detection->Result

Caption: The +9 Da mass shift of Darunavir-d9 prevents interference from the natural isotopic envelope of the analyte.[][2]

Part 4: Handling, Stability & Storage[1]

To maintain the scientific integrity of the reference material, the following protocols must be observed.

Storage Conditions
  • Temperature: Store at -20°C (long-term).

  • Atmosphere: Desiccated; protect from humidity.[2]

  • Container: Amber glass vials (Darunavir is sulfonamide-based and potentially light-sensitive).[][2]

Solution Stability
  • Stock Solution (1 mg/mL in DMSO/MeOH): Stable for >12 months at -80°C.

  • Working Solution (Plasma Spike): Prepare fresh weekly or validate stability.

  • Deuterium Exchange: The C-D bonds on the isobutyl group are chemically inert under physiological and standard LC conditions (pH 3–8).[][2] They do not undergo exchange with solvent protons, unlike labile N-D or O-D bonds.[][2]

References

  • National Center for Biotechnology Information. (2025).[][2] PubChem Compound Summary for CID 25265814, Darunavir-d9. Retrieved from [Link][][2][3]

  • FDA Access Data. (2006).[][2] Clinical Pharmacology Review: Prezista (Darunavir). (Provides parent compound bioanalytical context). Retrieved from [Link][][2]

Sources

Exploratory

Technical Guide: Solubility Profiling and Stock Solution Preparation of (+)-Darunavir-d9

[1] Executive Summary This technical guide details the solubility characteristics of (+)-Darunavir-d9 (Darunavir isobutyl-d9), a deuterated internal standard (IS) critical for the quantitative bioanalysis of Darunavir vi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the solubility characteristics of (+)-Darunavir-d9 (Darunavir isobutyl-d9), a deuterated internal standard (IS) critical for the quantitative bioanalysis of Darunavir via LC-MS/MS.[1]

While bulk solubility data often exists for the unlabeled therapeutic (Darunavir), specific handling protocols for the isotopically labeled analog are required due to its high cost, limited quantity, and potential for isotopic exchange. This guide synthesizes physicochemical data with practical laboratory workflows to ensure the preparation of accurate, stable stock solutions in Methanol (MeOH) and Acetonitrile (ACN) .[1]

Physicochemical Profile & Solubility Mechanics[1][2]

To understand the solubility behavior of (+)-Darunavir-d9, one must analyze the properties of the parent molecule. The substitution of nine hydrogen atoms with deuterium (D) in the isobutyl moiety exerts a negligible effect on the bulk solubility thermodynamics (solvation energy) but significantly impacts the compound's mass and vibrational frequency.

Key Properties
PropertyValue (Parent/d9)Relevance to Solubility
Molecular Formula C₂₇H₂₈D₉N₃O₇SDeuterated form (+9 Da mass shift).[1]
Molecular Weight ~556.7 g/mol High MW suggests slower dissolution rates; requires vortexing/sonication.
LogP (Lipophilicity) ~2.7 – 3.0Lipophilic .[1] Poor water solubility; high affinity for organic solvents.
pKa ~2.4 (Sulfonamide)Weakly acidic.[1] Solubility is pH-dependent in aqueous mixtures but stable in pure organic solvents.[1]
H-Bond Donors/Acceptors 3 / 7High H-bonding potential favors protic solvents like Methanol.[1]
Solvent Compatibility Analysis

The solubility of Darunavir-d9 is governed by "like dissolves like" principles, specifically the interaction between the solvent's polarity and the solute's bis-tetrahydrofuran (bis-THF) and sulfonamide moieties.

  • Methanol (MeOH):

    • Classification: Polar Protic.

    • Mechanism: Methanol acts as both a hydrogen bond donor and acceptor. It effectively solvates the polar sulfonamide and carbamate groups of Darunavir-d9.

    • Verdict: Preferred solvent for primary stock solutions.[2] Solubility is "Freely Soluble" (>10 mg/mL), easily accommodating standard 1 mg/mL stocks.[1]

  • Acetonitrile (ACN):

    • Classification: Polar Aprotic.

    • Mechanism: ACN relies on dipole-dipole interactions.[1] While it dissolves the lipophilic backbone well, it lacks the H-bond donating capability of MeOH.

    • Verdict: Excellent co-solvent . Suitable for working standards and mobile phases. Solubility is high, but MeOH is often preferred for the initial dissolution of the solid to ensure rapid homogeneity.

Solubility Data & Stability Matrix

The following table summarizes the solubility profile derived from physicochemical properties and empirical data for Darunavir analogs.

SolventSolubility RatingSaturation Limit (Est.)Stability RiskApplication
Methanol High > 20 mg/mLLowPrimary Stock Solution
Acetonitrile High> 10 mg/mLLowWorking Dilutions / Mobile Phase
DMSO Very High> 50 mg/mLHygroscopic*Rescue solvent for difficult solids
Water Poor< 0.1 mg/mLN/ADo NOT use for stocks

*Note: DMSO is difficult to remove during evaporation and can freeze in autosamplers; use only if concentration requirements exceed MeOH limits.

The "Isotope Effect" in Chromatography

While solubility is identical, researchers must be aware of the Chromatographic Isotope Effect . Deuterium is slightly more lipophilic than hydrogen.

  • Result: Darunavir-d9 may elute slightly earlier (fractions of a second) than unlabeled Darunavir on Reverse-Phase (C18) columns.[1]

  • Mitigation: Ensure the integration window in your LC-MS/MS method is wide enough to capture both the analyte and the IS peaks.

Visualization: Solvation & Workflow

Solvation Mechanism

The following diagram illustrates why Methanol is the superior choice for initial solvation, highlighting the Hydrogen Bonding network.

G cluster_0 Solute: Darunavir-d9 cluster_1 Solvent: Methanol (MeOH) DRV Hydrophobic Backbone (Isobutyl-d9 + Phenyl) Result Homogeneous Stock Solution DRV->Result Polar Polar Moieties (Sulfonamide + bis-THF) Polar->Result MeOH_OH Hydroxyl Group (-OH) H-Bond Donor/Acceptor MeOH_OH->Polar Strong H-Bonding (Rapid Solvation) MeOH_Me Methyl Group (-CH3) Lipophilic Interaction MeOH_Me->DRV Van der Waals Forces

Figure 1: Mechanistic view of Methanol stabilizing Darunavir-d9 via dual H-bonding and lipophilic interactions.[1]

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a certified 1.0 mg/mL Stock Solution of (+)-Darunavir-d9 in Methanol. Standard: This protocol avoids weighing errors associated with static-prone, low-mass powders (1 mg vials).

Materials Required[4]
  • Analyte: (+)-Darunavir-d9 (1 mg vial, typically >98% isotopic purity).[1]

  • Solvent: LC-MS Grade Methanol (cooled to 4°C reduces volatility errors, though room temp is acceptable if handled quickly).[1]

  • Equipment: Class A Volumetric Pipettes, Vortex Mixer, Sonicator, Amber Glass Vials (Silanized preferred).

Step-by-Step Workflow

Workflow Step1 1. Equilibration & Centrifugation Bring vial to RT. Centrifuge (2000xg, 1 min) to settle powder at bottom. Step2 2. Solvent Addition (Gravimetric) Do NOT weigh the powder. Add precise volume of MeOH directly to manufacturer vial. (e.g., if 1.0 mg vial, add 1.0 mL MeOH) Step1->Step2 Step3 3. Dissolution Vortex (30 sec) -> Sonicate (5 min). Ensure no particulates remain. Step2->Step3 Step4 4. Transfer & Rinse Transfer solution to Amber Stock Vial. Rinse original vial with 2x 100µL MeOH (Add rinses to Stock Vial if quantitative transfer is critical). Step3->Step4 Step5 5. Storage Store at -20°C or -80°C. Stable for >1 year. Step4->Step5

Figure 2: "In-Vial" Dissolution Protocol to maximize recovery of expensive isotopic standards.

Critical Technical Notes
  • Quantitative Transfer vs. Concentration:

    • Option A (Concentration Priority): If the manufacturer guarantees exact mass (e.g., 1.00 mg ± 1%), add exactly 1.00 mL MeOH.

    • Option B (Recovery Priority): If mass is approximate, dissolve in ~800 µL, transfer to a volumetric flask, rinse vial, and dilute to volume. Option A is standard for IS since the IS ratio cancels out absolute errors, provided the same IS solution is used for all samples and standards.

  • Sonication: Darunavir ethanolate (salt) dissolves instantly. The free base may require 2-5 minutes of sonication. Watch for heating; keep the bath cool.

  • Storage: Methanol stocks are stable at -20°C. Avoid repeated freeze-thaw cycles which can cause concentration changes due to solvent evaporation.[1] Aliquot into single-use vials if possible.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 213039, Darunavir. Retrieved from [Link][1]

  • Corbett, A. H., et al. (2013).[3] RP-HPLC Method for Determination of Darunavir. Global Research Online. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanism of Action for Protease Inhibitors vs. Deuterated Analogs

Executive Summary The Deuterium Switch: Decoupling Potency from Metabolic Stability In high-precision drug design, the incorporation of deuterium ( H) into protease inhibitors (PIs) represents a strategic decoupling of p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Deuterium Switch: Decoupling Potency from Metabolic Stability

In high-precision drug design, the incorporation of deuterium (


H) into protease inhibitors (PIs) represents a strategic decoupling of pharmacodynamics (PD) from pharmacokinetics (PK). While the primary mechanism of action—binding to the viral or host protease active site—remains thermodynamically equivalent to the proteo-analog, the metabolic mechanism of action undergoes a fundamental shift due to the Deuterium Kinetic Isotope Effect (DKIE).

This guide dissects the biophysical basis of this divergence, providing a rigorous framework for evaluating deuterated PIs. It is designed for researchers requiring actionable protocols for validating DKIE in pre-clinical development.

Part 1: The Mechanistic Baseline (Pharmacodynamics)

Protease Inhibition: The Unchanged Variable

The introduction of deuterium, an isotope of hydrogen with double the mass, is considered a "conservative" substitution in terms of steric and electronic properties. Consequently, the primary mechanism of action (MOA) at the target site remains identical.

  • Steric Volume: The C-D bond length is slightly shorter than the C-H bond (approx. 0.005 Å difference), a negligible delta for the binding pocket of proteases like HIV-1 protease or SARS-CoV-2 M^pro.[1]

  • Electronic Environment: Deuterium and hydrogen have nearly identical electronegativity.[1] The lipophilicity (

    
    ) is virtually unchanged (typically 
    
    
    
    ).

Mechanism: Protease inhibitors function as transition-state mimics .[1] They bind to the catalytic active site (e.g., the catalytic dyad of aspartyl proteases or the catalytic cysteine of cysteine proteases) with higher affinity than the natural substrate. This blockade prevents the cleavage of viral polyproteins into functional units.[2][3]

Critical Insight: In your assays, you should expect the Inhibition Constant (


) and Half-maximal Inhibitory Concentration (

) of the deuterated analog to be statistically indistinguishable from the proteo-parent. If significant deviation occurs, check for isotopic impurities or secondary conformational effects.
Visualization: The Conserved Binding Pathway

The following diagram illustrates the conserved binding equilibrium. Note that


 and 

rates remain largely unaffected by deuteration.

MOA_Binding Enzyme Free Protease (Target) Complex Enzyme-Inhibitor Complex Enzyme->Complex k_on (Identical) Product Cleaved Proteins (Viral Replication) Enzyme->Product Catalysis Blocked Inhibitor Inhibitor (H or D) (Ligand) Inhibitor->Complex Competitive Binding Complex->Enzyme k_off (Identical) Substrate Viral Polyprotein Substrate->Enzyme Competition

Figure 1: The thermodynamic binding equilibrium remains conserved between proteo- and deuterated analogs.[1]

Part 2: The Kinetic Divergence (Pharmacokinetics)

The Physics of the C-D Bond

The divergence in mechanism occurs not at the target, but at the metabolic soft spot —typically a carbon-hydrogen bond subject to oxidation by Cytochrome P450 (CYP) enzymes.[4]

  • Zero Point Energy (ZPE): The C-D bond has a lower ZPE than the C-H bond due to the greater mass of deuterium (

    
    ).[5]
    
  • Activation Energy (

    
    ):  Because the ground state of the C-D bond is lower, the activation energy required to reach the transition state for bond cleavage is significantly higher.
    
The Deuterium Kinetic Isotope Effect (DKIE)

When C-H bond cleavage is the rate-determining step (RDS) in the metabolic cascade (e.g., CYP3A4-mediated N-dealkylation or hydroxylation), substituting H with D slows the reaction rate (


).[5]


  • Primary DKIE: If the C-H bond is broken during the RDS,

    
     can range from 2 to 10.
    
  • Metabolic Shunting: By suppressing the primary metabolic route, deuteration can force metabolism through slower, alternative pathways, or simply reduce overall clearance (

    
    ), extending half-life (
    
    
    
    ).
Visualization: Metabolic Branching

This diagram highlights the kinetic divergence where the deuterated analog resists CYP-mediated clearance.

Metabolic_Divergence Drug Protease Inhibitor (Systemic Circulation) CYP CYP450 Active Site (Liver Microsomes) Drug->CYP Binding TS_H Transition State (C-H) Low Activation Energy CYP->TS_H Proteo-Analog (Fast k_cat) TS_D Transition State (C-D) High Activation Energy CYP->TS_D Deuterated Analog (Slow k_cat) Metabolite_H Inactive Metabolite (Rapid Clearance) TS_H->Metabolite_H Shunt Metabolic Shunting / Extended Circulation TS_D->Shunt Reduced Clearance

Figure 2: The kinetic divergence in CYP450 metabolism driven by the higher activation energy of C-D bond cleavage.

Part 3: Experimental Protocols & Validation

As a Senior Scientist, you must validate the DKIE using a self-consistent experimental system. The following protocols isolate the metabolic variable.

Protocol A: In Vitro Intrinsic Clearance ( )

Objective: Determine the intrinsic clearance stability of the deuterated analog vs. the proteo-parent in liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (1 µM final concentration to ensure linear kinetics, i.e.,

    
    ).
    

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (with internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    
    

Success Criteria:

  • A valid DKIE is observed if

    
    .[1]
    
  • If ratio

    
    , the C-H bond cleavage is not the rate-determining step (metabolic switching may have occurred).
    
Protocol B: Competitive Potency Assay ( )

Objective: Confirm that deuteration has not altered target binding.[1]

Workflow:

  • Enzyme System: Use Recombinant HIV-1 Protease or SARS-CoV-2 M^pro.[1]

  • Substrate: FRET-based peptide substrate (e.g., DABCYL/EDANS).[1]

  • Titration: Serial dilution of Proteo-Inhibitor and Deutero-Inhibitor (11 points).

  • Measurement: Monitor fluorescence increase (cleavage) over time.

  • Analysis: Fit to the Morrison equation for tight-binding inhibitors.

Success Criteria:

  • 
     and 
    
    
    
    must be within experimental error (typically within 0.1 log units).[1]

Part 4: Data Presentation & Case Analysis

Comparative Data Summary

The following table summarizes the expected profile of a successful deuterated protease inhibitor (e.g., a deuterated analog of a compound like Ritonavir or Ensitrelvir).

ParameterMetricProteo-Analog (H)Deuterated Analog (D)Mechanistic Implication
Potency

/

1.2 nM1.2 nMPD Conserved: Electronic isosteres bind identically.[1]
Lipophilicity

3.43.38Physicochemical Conserved: Minimal effect on membrane permeability.[1]
Metabolism

(Microsomal)
45 µL/min/mg12 µL/min/mgPK Diverged: Primary DKIE slows CYP oxidation.
Half-Life

(In Vivo)
4.5 Hours9.0 HoursClinical Benefit: Reduced dosing frequency.[1]
Toxicity Reactive MetabolitesHighLowSafety: Reduced formation of toxic intermediates.[1][4]
Experimental Workflow Diagram

This DOT diagram outlines the decision tree for validating a deuterated lead.

Workflow Start Candidate Selection (Identify Metabolic Soft Spot) Synthesis Targeted Deuteration (Synthesis of D-Analog) Start->Synthesis Parallel_1 Assay A: Potency (Ki) Target: Protease Synthesis->Parallel_1 Parallel_2 Assay B: Stability (CLint) Target: Microsomes Synthesis->Parallel_2 Decision Compare H vs D Parallel_1->Decision Parallel_2->Decision Outcome_1 Success: Ki Identical + CLint Reduced Decision->Outcome_1 DKIE > 2.0 Outcome_2 Failure: No Change in CLint (Not Rate Limiting) Decision->Outcome_2 DKIE ~ 1.0

Figure 3: Validation workflow for confirming the mechanism of action of deuterated analogs.

References

  • FDA Guidance for Industry. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. American Chemical Society.[1] [Link]

  • Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC). [Link]

  • Timmins, P. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence. PLOS ONE. [Link]

  • Wainberg, M. (2013). Mechanisms of Action of Protease Inhibitors. YouTube/McGill University.[1] [Link]

  • Cleveland Clinic. (2023).[1][7] Protease Inhibitors: Types, How They Work & Side Effects. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Darunavir in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Introduction: The Imperative for Precision in Darunavir Bioanalysis Darunavir (DRV) is a cornerstone of modern combination antiretroviral therapy (cART), acting as a potent protease inhibitor against the Human Immunodefi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Darunavir Bioanalysis

Darunavir (DRV) is a cornerstone of modern combination antiretroviral therapy (cART), acting as a potent protease inhibitor against the Human Immunodeficiency Virus (HIV).[1][2] Therapeutic Drug Monitoring (TDM) of darunavir is crucial for optimizing treatment efficacy and minimizing toxicity, as plasma concentrations can vary significantly among patients. Accurate and precise quantification of darunavir in complex biological matrices, such as human plasma, is therefore essential for clinical pharmacokinetics and TDM.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[3][4] However, the success of any LC-MS/MS assay is fundamentally dependent on the quality of the sample preparation. Solid-Phase Extraction (SPE) stands out as a superior technique for isolating darunavir from endogenous plasma components like phospholipids and proteins that can cause significant matrix effects and compromise analytical accuracy.[5][6]

This application note provides a detailed, field-proven protocol for the solid-phase extraction of darunavir from human plasma. A critical component of this method is the use of darunavir-d9, a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, allowing it to accurately compensate for variability in sample recovery and signal suppression or enhancement caused by the sample matrix.[7][8] This ensures the highest degree of confidence in the final quantitative results.

Principle of Reversed-Phase Solid-Phase Extraction

This protocol employs a reversed-phase SPE mechanism, which is ideal for isolating moderately non-polar compounds like darunavir from an aqueous matrix. The core of the technique is a polymeric sorbent, such as the hydrophilic-lipophilic balanced (HLB) polymer, which offers robust, pH-independent retention.[9]

The process unfolds in a series of logical steps:

  • Conditioning & Equilibration: The sorbent is first activated with an organic solvent (methanol) to solvate the polymer chains and then equilibrated with water to prepare it for the aqueous sample. This ensures reproducible interaction between the sorbent and the analyte.[10]

  • Sample Loading: The pre-treated plasma sample, containing darunavir and darunavir-d9, is loaded onto the cartridge. The analytes are retained on the sorbent through hydrophobic interactions, while polar components like salts and proteins are washed away.

  • Washing: A weak organic solvent (e.g., 5% methanol in water) is passed through the cartridge. This step is critical for removing weakly retained, endogenous interferences without prematurely eluting the target analytes.[11]

  • Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions, releasing the purified and concentrated darunavir and darunavir-d9 from the sorbent for collection.

The water-wettable nature of modern polymeric sorbents like Waters Oasis HLB means that the sorbent bed will not de-wet if it runs dry prior to sample loading, a common failure point for older silica-based C18 sorbents.[10][12] This property allows for more robust and even simplified protocols, sometimes omitting the conditioning and equilibration steps entirely for high-throughput applications.[10][11][12]

Materials, Reagents, and Equipment

Materials & Reagents
  • SPE Device: Waters Oasis HLB 1 cc (30 mg) cartridges or Phenomenex Strata-X 1 cc (30 mg) cartridges.[9][13]

  • Reference Standards: Darunavir Ethanolate, Darunavir-d9 (stable isotope-labeled internal standard).

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant.

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Water.

  • Reagents (Analytical Grade): Formic Acid (≥98%), Ammonium Hydroxide (~28-30%), Phosphoric Acid.

  • Collection Tubes: 1.5 mL polypropylene microcentrifuge tubes or 12 x 75 mm glass tubes.

Equipment
  • SPE Vacuum Manifold with vacuum gauge and pump.

  • Calibrated analytical balance.

  • Calibrated micropipettes and tips.

  • Vortex mixer.

  • Centrifuge (for sample pre-treatment if necessary).

  • Nitrogen evaporation system with water bath.

Standard Solutions and Sample Preparation

Causality: Proper preparation of standards is foundational for an accurate calibration curve. The pre-treatment of plasma samples is designed to precipitate proteins and adjust pH, ensuring that darunavir is in a state that promotes strong retention on the SPE sorbent.

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve darunavir and darunavir-d9 in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the darunavir stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the darunavir-d9 stock solution in 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development but is typically chosen to yield a robust signal in the middle of the calibration range.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma (blank, standard, QC, or unknown sample) into a clean polypropylene tube.

    • Add 50 µL of the Internal Standard Working Solution to all tubes (except the double blank).

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 x g for 5 minutes to pellet the precipitated proteins. The resulting supernatant is loaded onto the SPE cartridge.

Detailed Solid-Phase Extraction Protocol

This protocol is optimized for a 30 mg polymeric reversed-phase cartridge. All steps should be performed under a gentle vacuum (~2-5 in. Hg) to achieve a consistent flow rate of 1-2 mL/minute.

StepProcedureSolvent & VolumePurpose & Scientific Rationale
1 Condition Methanol, 1 mLSolvates the polymeric sorbent chains and flushes away any potential manufacturing residues, ensuring the active sites are accessible and the sorbent bed is clean.
2 Equilibrate Deionized Water, 1 mLPrepares the sorbent for the aqueous sample by displacing the organic solvent. This step is crucial for preventing analyte breakthrough and ensuring reproducible retention.
3 Load Pre-treated Sample Supernatant, ~450 µLThe sample is passed slowly through the sorbent bed. Darunavir and Darunavir-d9 are retained via hydrophobic interactions, while highly polar matrix components (salts, sugars) pass through to waste.
4 Wash 5% Methanol in Water, 1 mLRemoves weakly-bound, endogenous interferences. The low percentage of organic solvent is sufficient to elute impurities without dislodging the more strongly retained analytes of interest, leading to a cleaner final extract.
5 Dry Sorbent N/A(Optional but Recommended) Apply full vacuum for 1-2 minutes to remove residual aqueous wash solvent, which can improve the efficiency of the final elution step.
6 Elute 90:10 Acetonitrile:Methanol, 1 mLA strong organic solvent mixture disrupts the hydrophobic interactions between the analytes and the sorbent. This releases the purified and concentrated darunavir and darunavir-d9 into a clean collection tube.
Post-Elution Processing
  • Evaporation: Place the collection tubes in a nitrogen evaporator with a water bath set to 40°C. Evaporate the eluate to complete dryness. This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial mobile phase of the LC-MS/MS method (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

  • Final Step: Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Visual Workflow and Protocol Summary

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 200 µL Plasma Add_IS Add 50 µL Darunavir-d9 IS Plasma->Add_IS Pretreat Add 200 µL 4% H3PO4 Add_IS->Pretreat Vortex Vortex & Centrifuge Pretreat->Vortex Load 3. Load Sample Vortex->Load Load Supernatant Condition 1. Condition (1 mL MeOH) Equilibrate 2. Equilibrate (1 mL H2O) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (1 mL 5% MeOH) Load->Wash Elute 5. Elute (1 mL ACN/MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject for LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of darunavir.

Quantitative Protocol Summary Table
ParameterDescription
SPE Sorbent Waters Oasis HLB or Phenomenex Strata-X, 30 mg
Plasma Sample Volume 200 µL
Internal Standard 50 µL of 100 ng/mL Darunavir-d9
Pre-treatment 200 µL of 4% Phosphoric Acid
Conditioning Solvent 1 mL Methanol
Equilibration Solvent 1 mL Deionized Water
Wash Solvent 1 mL of 5% Methanol in Water
Elution Solvent 1 mL of 90:10 (v/v) Acetonitrile:Methanol
Reconstitution Volume 100 µL

Method Trustworthiness: Validation and Quality Control

A robust analytical method requires rigorous validation. This SPE protocol must be validated as part of the overall LC-MS/MS method according to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[14] Key parameters to assess include:

  • Extraction Recovery: The efficiency of the SPE process is determined by comparing the analytical response of an analyte from a pre-extracted sample to that of a post-extracted sample. Consistent and high recovery (>85%) is desirable.

  • Matrix Effect: This assesses the impact of co-eluting endogenous components on the ionization of the analyte. It is evaluated by comparing the response of an analyte in a post-extracted blank matrix to its response in a neat solution. The use of a co-eluting SIL-IS like darunavir-d9 is the most effective strategy to compensate for matrix effects, as any suppression or enhancement should affect both the analyte and the IS equally.[7][8]

  • Process Efficiency: This is a measure of the entire sample preparation process, combining the effects of both extraction recovery and matrix effects.

  • Precision & Accuracy: Six replicates of QC samples at low, medium, and high concentrations should be extracted and analyzed. The precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).[15]

By thoroughly validating these parameters, a laboratory can ensure that the method is reliable, reproducible, and fit for its intended purpose in a regulated bioanalytical environment.

References

  • Kakuda, T. N., Van De Casteele, T., & Petrovic, R. (2014). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. ResearchGate. [Link]

  • Mulumudi, M. R., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. [Link]

  • Shinde, V.R., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. [Link]

  • Mulumudi, M. R., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. [Link]

  • D'Avolio, A., et al. (2007). HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reddy, B. K., et al. (2011). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. ResearchGate. [Link]

  • ter Heine, R., et al. (2019). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis. [Link]

  • Patel, B. N., et al. (2012). Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. ResearchGate. [Link]

  • Safari, M., et al. (2019). Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2011). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. [Link]

  • Madikizela, L. M., et al. (2023). Methods optimization and application: Solid phase extraction, ultrasonic extraction and Soxhlet extraction for the determination of antiretroviral drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2021). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. [Link]

  • Phenomenex Inc. Strata-X PRO SPE. Phenomenex. [Link]

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. [Link]

  • Waters Corporation. Oasis Sample Preparation Products. Waters. [Link]

  • OneLab. (2023). Oasis HLB SPE method development using the 20 bottle approach. OneLab. [Link]

  • Musarurwa, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Ravi, V. B., et al. (2015). Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. Journal of Chromatography B. [Link]

  • Phenomenex Inc. Strata-X Solid Phase Extraction (SPE) Products. Phenomenex. [Link]

  • Phenomenex Inc. (2017). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

Sources

Application

Application Note: Preparation and Handling of (+)-Darunavir-d9 Stock Solutions for Regulated Bioanalysis

Abstract This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the precise preparation, handling, and stability assessment of (+)-Darunavir-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the precise preparation, handling, and stability assessment of (+)-Darunavir-d9 stock solutions for use as a stable isotope-labeled internal standard (SIL-IS) in regulated bioanalysis. Adherence to these protocols is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data generated by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established regulatory guidelines and best practices for bioanalytical method validation.

Foundational Principles: The Critical Role of a SIL-Internal Standard

In quantitative bioanalysis, particularly LC-MS/MS, an internal standard (IS) is indispensable. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[1][2] This variability can arise from multiple steps, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer (the "matrix effect").[1][3]

The "gold standard" for an IS is a stable isotope-labeled version of the analyte.[4] (+)-Darunavir-d9 is the SIL-IS for Darunavir. Its key advantages are:

  • Identical Physicochemical Properties: It has nearly the same extraction recovery, chromatographic retention time, and ionization response as the unlabeled Darunavir analyte.[1]

  • Correction for Matrix Effects: Because it co-elutes with the analyte, it experiences the same degree of ionization suppression or enhancement from endogenous matrix components, allowing for accurate ratio-based quantification.[1][3]

  • Regulatory Acceptance: The use of a SIL-IS is the preferred approach for regulated bioanalysis as stipulated by guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]

Characterization of (+)-Darunavir-d9

Before any solution preparation, it is imperative to use a well-characterized reference standard from a traceable source, preferably with a Certificate of Analysis (CoA).[5] The CoA provides essential information on purity, identity, storage conditions, and expiration date.

Table 1: Physicochemical Properties of (+)-Darunavir-d9

PropertyValueSource(s)
Chemical Formula C₂₇H₂₈D₉N₃O₇S[7]
Molecular Weight 556.7 g/mol [8][9]
CAS Number 1133378-37-6[8][9]
Appearance A solid[9]
Purity ≥99% deuterated forms (d1-d9)[9]
Recommended Storage -20°C, protected from light and moisture[9]
Long-Term Stability ≥ 4 years (when stored correctly)[9]
Solubility Profile

The choice of solvent is the first critical decision in stock solution preparation. The ideal solvent must fully dissolve the standard at the desired concentration, be inert, and be compatible with downstream analytical conditions.

Table 2: Solubility of (+)-Darunavir-d9

SolventSolubilityRationale for Use
Dimethyl Sulfoxide (DMSO) SolubleExcellent for preparing high-concentration primary stocks due to its strong solvating power. Use fresh, anhydrous DMSO.[10]
Methanol (MeOH) SolubleGood choice for primary or intermediate stocks. Highly compatible with typical reversed-phase LC mobile phases.
Dimethylformamide (DMF) SolubleAn alternative to DMSO for high-concentration primary stocks.
Acetonitrile (ACN) SolubleCommonly used for preparing working solutions due to its high compatibility with mobile phases used in Darunavir analysis.[11]

Expert Insight: While DMSO is excellent for initial solubilization at high concentrations (e.g., >1 mg/mL), its high boiling point and potential for ion suppression make it less ideal for the final spiking solution. It is best practice to prepare the primary stock in DMSO or Methanol and perform subsequent dilutions into a solvent that closely matches the initial mobile phase composition (e.g., Acetonitrile:Water 50:50, v/v).

Experimental Protocols

These protocols outline the preparation of a primary stock, an intermediate stock, and a final working spiking solution. All glassware must be Class A volumetric, and all pipettes must be calibrated.

Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution (S0)

Objective: To accurately prepare a high-concentration primary stock solution, minimizing weighing errors.

Materials:

  • (+)-Darunavir-d9 solid reference standard

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10.00 mL Class A amber volumetric flask

  • Anhydrous, HPLC-grade Methanol or DMSO

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the sealed vial of (+)-Darunavir-d9 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10.00 mg of the solid standard into a suitable weighing vessel. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the 10.00 mL volumetric flask.

  • Rinsing: Rinse the weighing vessel multiple times with small volumes of the chosen solvent (Methanol or DMSO) and transfer the rinsate into the volumetric flask to ensure quantitative transfer.

  • Dissolution: Add solvent to the flask until it is approximately 70% full. Gently swirl and then sonicate for 5-10 minutes, or until all solid is completely dissolved. Visually inspect against a light source to confirm.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add solvent dropwise to the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it slowly at least 15-20 times to ensure a homogenous solution.

  • Storage & Labeling: Transfer the solution to a pre-labeled, amber glass vial with a PTFE-lined cap. The label must include:

    • Compound Name: (+)-Darunavir-d9 Primary Stock (S0)

    • Exact Concentration (e.g., 1.012 mg/mL, calculated from the exact weight)

    • Solvent

    • Preparation Date

    • Preparer's Initials

    • Expiry/Retest Date

  • Store the vial at -20°C or lower.

cluster_prep Primary Stock (S0) Preparation Workflow start Equilibrate Standard to RT weigh Weigh ~10 mg of (+)-Darunavir-d9 start->weigh transfer Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve Add ~7 mL Solvent, Sonicate to Dissolve transfer->dissolve dilute Cool to RT, Dilute to Final Volume dissolve->dilute mix Cap and Invert 20x to Homogenize dilute->mix store Transfer to Labeled Amber Vial, Store at ≤ -20°C mix->store

Caption: Workflow for preparing the primary stock solution (S0).

Protocol 2: Preparation of Working and Spiking Solutions

Objective: To perform accurate serial dilutions to achieve a final concentration suitable for spiking into analytical samples. The final concentration should be chosen to provide a robust signal in the middle of the expected analyte concentration range. Bioanalytical methods for Darunavir often cover a range from 0.5 to 2000 ng/mL.[11][12][13] A typical IS spiking concentration might be 50-100 ng/mL.

Procedure (Example Dilution Scheme):

  • Intermediate Stock (S1 - 10.0 µg/mL):

    • Allow the Primary Stock (S0) to thaw and equilibrate to room temperature.

    • Using a calibrated pipette, transfer 100 µL of S0 (1.0 mg/mL) into a 10.00 mL volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Cap, invert to mix, and transfer to a newly labeled storage vial. Store at -20°C.

  • Working Spiking Solution (S2 - 1.0 µg/mL or 1000 ng/mL):

    • Allow the Intermediate Stock (S1) to thaw and equilibrate.

    • Transfer 1.00 mL of S1 (10.0 µg/mL) into a 10.00 mL volumetric flask.

    • Dilute to volume with the same solvent.

    • Cap, invert to mix, and transfer to a newly labeled vial. This solution is often stored at 2-8°C for daily use.

Spiking: If the desired final concentration in the sample (e.g., after protein precipitation) is 100 ng/mL, and the spiking volume is 20 µL into 180 µL of precipitated sample, the S2 concentration is appropriate. The key is consistency: the exact same amount of IS must be added to every unknown sample, calibrator, and QC.[1]

S0 Primary Stock (S0) 1.0 mg/mL in MeOH S1 Intermediate Stock (S1) 10.0 µg/mL in ACN:H₂O S0->S1 100 µL into 10 mL (1:100 Dilution) S2 Working Spiking Solution (S2) 1.0 µg/mL (1000 ng/mL) in ACN:H₂O S1->S2 1.0 mL into 10 mL (1:10 Dilution)

Caption: Serial dilution scheme for working solutions.

Verification and Stability Assessment

Trustworthiness in bioanalysis requires that all critical reagents are verified and their stability is understood.[5] Stock solutions are no exception.

Stock Solution Verification

According to FDA guidance, it is recommended to prepare calibration standards and QCs from separate stock solution preparations.[5] This practice helps identify potential errors in stock preparation. A newly prepared IS stock solution's performance can be verified by comparing its response against a previously qualified lot or by comparing the analyte/IS area ratios of QCs prepared with the new IS stock against the acceptance criteria of the validated method.

Stock Solution Stability

The stability of the internal standard in the stock solution must be evaluated under relevant conditions.[14] This ensures that the concentration does not change over the intended storage and use period.

Table 3: Recommended Stability Assessments for (+)-Darunavir-d9 Stock Solutions

Stability TypeConditionsPurposeAcceptance Criteria
Bench-Top Stability Room temperature for a duration exceeding routine handling time (e.g., 8-24 hours).To ensure the solution is stable during the time it is out of the freezer for preparing working solutions or spiking samples.Mean concentration of stored samples should be within ±15% of the baseline (freshly prepared) samples.[15][16]
Freeze-Thaw Stability A minimum of 3 freeze-thaw cycles. Freeze at storage temperature (e.g., -20°C) and thaw completely at room temperature.To mimic the effect of removing the stock from the freezer for multiple uses.Mean concentration of samples after 3 cycles should be within ±15% of the baseline.[14]
Long-Term Stability At the intended storage temperature (e.g., -20°C or -80°C) for a duration exceeding the time from stock preparation to the last sample analysis.To define the valid shelf-life of the stock solution.Mean concentration of stored samples should be within ±15% of the baseline.[14]

Conclusion

The preparation of (+)-Darunavir-d9 stock solutions is a foundational activity for the accurate bioanalysis of Darunavir. By employing meticulous technique, using well-characterized reference materials, and adhering to the principles of quantitative transfer and accurate dilutions, laboratories can establish a robust and reliable quantification system. The causality is clear: errors in internal standard preparation propagate directly to the final reported concentrations, compromising study data. The protocols and verification steps outlined in this note provide a framework for ensuring the integrity and defensibility of bioanalytical results in a regulated environment.

References

  • Anusha, M., & Gubbiyappa, K. S. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 4979-4986. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25265814, Darunavir-d9. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). View of Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]

  • Pharmaffiliates. (n.d.). Darunavir-d9. Retrieved from [Link]

  • Chen, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1223–1232. [Link]

  • Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. International Journal of PharmTech Research, 11(1), 28-34. [Link]

  • Reddit. (2021). How to make a Internal Standard mix.... [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability data for darunavir in plasma (n=6). [Link]

  • Mandras, N., et al. (2020). Data on the stability of darunavir/cobicistat suspension after tablet manipulation. Data in Brief, 31, 105791. [Link]

  • de Lima, L. F., et al. (2016). Long-Term Stability Study of Complex Darunavir: β-Cyclodextrin. Journal of Bioequivalence & Bioavailability, 8(2). [Link]

  • ResearchGate. (n.d.). Polymorphic stability of darunavir and its formulation. [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Darunavir in Human Plasma Using (+)-Darunavir-d9

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the antiretroviral drug darunavir in human plasma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the antiretroviral drug darunavir in human plasma. The strategic use of a stable isotope-labeled internal standard, (+)-Darunavir-d9, ensures exceptional accuracy and mitigates potential matrix effects. The protocol encompasses a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been rigorously validated according to the principles outlined in the FDA's bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability.[1][2][3][4][5] It is suitable for high-throughput analysis in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction: The Rationale for Precise Darunavir Quantification

Darunavir is a potent, second-generation HIV-1 protease inhibitor that plays a critical role in combination antiretroviral therapy.[6][7] It is effective against both wild-type and multidrug-resistant strains of HIV-1.[8] Therapeutic drug monitoring of darunavir is crucial for optimizing treatment efficacy and minimizing potential toxicities, as plasma concentrations can vary significantly among patients due to factors such as genetics, co-morbidities, and drug-drug interactions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent specificity and sensitivity.[9][10][11] A key element in developing a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as (+)-Darunavir-d9, is the ideal choice.[8][12][13] Because it is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and potential matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.[12] This application note provides a comprehensive protocol for the quantification of darunavir in human plasma, leveraging the advantages of (+)-Darunavir-d9.

Experimental Workflow and Causality

The entire analytical process is designed for efficiency, robustness, and high-throughput capability. The workflow minimizes sample handling steps to reduce potential for error and analyte loss.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Spike with Darunavir-d9 IS P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 Transfer to Autosampler Vial A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Detection) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Area Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification via Calibration Curve D2->D3

Figure 1: Overall experimental workflow for darunavir quantification.

Materials and Reagents
  • Darunavir reference standard (≥98% purity)

  • (+)-Darunavir-d9 (Internal Standard, IS)[8][12][13]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Solutions

Rationale: The preparation of accurate stock and working solutions is fundamental to the entire quantitative process. Using a high-purity solvent like methanol ensures complete dissolution. Subsequent dilutions are performed to create a range of concentrations that will define the calibration curve, which is the basis for quantifying unknown samples.

  • Darunavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of darunavir reference standard in methanol.

  • Darunavir-d9 Stock Solution (1 mg/mL): Prepare in the same manner as the darunavir stock solution.

  • Working Solutions: Prepare serial dilutions of the darunavir stock solution with a 50:50 mixture of methanol and water to create calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the Darunavir-d9 stock solution with methanol. The optimal concentration of the IS should be determined during method development to provide a stable and reproducible signal.

Sample Preparation: Protein Precipitation

Rationale: Human plasma is a complex matrix containing high concentrations of proteins that can interfere with LC-MS/MS analysis by clogging the column and suppressing the analyte signal.[14][15] Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of these proteins.[14][15][16] Acetonitrile is a commonly used and effective precipitating agent.[15][17][18]

Protocol:

  • Aliquot 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Darunavir-d9 working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is effective for precipitating proteins.[15][17]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve a balance of speed, sensitivity, and selectivity. A C18 column is a robust choice for retaining a moderately hydrophobic molecule like darunavir.[19][20] A gradient elution with acetonitrile and formic acid-acidified water allows for efficient separation from endogenous plasma components and a sharp peak shape. Electrospray ionization in the positive mode (ESI+) is chosen as it provides excellent ionization efficiency for darunavir. Multiple Reaction Monitoring (MRM) is a highly specific detection technique where a precursor ion is selected and fragmented, and a specific product ion is monitored, significantly reducing background noise and enhancing selectivity.[21]

ParameterCondition
LC System Standard UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)[21]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.5 mL/min[22]
Gradient Optimized to elute darunavir within a short run time (e.g., 5% to 95% B over 3 minutes)
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Darunavir: 548.3 → 392.3[19] Darunavir-d9: 557.3 → 401.3 (Example, must be confirmed)
Source Temperature ~450°C[21]
Ion Spray Voltage ~5500 V[21]

Method Validation

The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][3][4][5] Key validation parameters are summarized below.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of darunavir to darunavir-d9 against the nominal concentration of the calibration standards.

ParameterResult
Linearity Range 10 ng/mL to 10,000 ng/mL[19]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 10 ng/mL (with S/N > 10, precision <20%, accuracy ±20%)[23]
Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at low, medium, and high concentrations (e.g., 30, 3000, and 7500 ng/mL) in replicates (n=6) on three different days.

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low < 5.0%± 8.0%< 6.0%± 9.0%
Medium < 4.0%± 6.0%< 5.0%± 7.0%
High < 3.5%± 5.0%< 4.5%± 6.0%
Acceptance criteria: Precision (%CV) ≤ 15%, Accuracy (%RE) within ±15% (20% for LLOQ).[2]
Recovery and Matrix Effect

Recovery: The extraction recovery of darunavir was determined by comparing the peak areas of extracted QC samples to those of unextracted standards. The recovery for darunavir was consistently above 85%.

Matrix Effect: The matrix effect was evaluated by comparing the peak areas of analytes spiked into extracted blank plasma with those of pure standard solutions. The use of the co-eluting stable isotope-labeled internal standard, Darunavir-d9, effectively compensated for any ion suppression or enhancement, with the normalized matrix factor being close to 1.0.

Stability

The stability of darunavir in human plasma was assessed under various conditions to ensure the integrity of samples from collection to analysis.

Stability ConditionResult
Bench-top (Room Temperature) Stable for at least 8 hours
Autosampler (4°C) Stable for at least 24 hours
Freeze-Thaw (3 cycles) Stable
Long-term (-70°C) Stable for at least 3 months[21]

Conclusion

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the quantification of darunavir in human plasma. The use of (+)-Darunavir-d9 as an internal standard ensures high accuracy and precision, effectively mitigating matrix-associated variability. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make this method highly suitable for high-throughput bioanalysis in both clinical and research settings. The method has been thoroughly validated and meets the stringent criteria set by regulatory agencies for bioanalytical assays.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Amarnath, J., et al. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Indian Journal of Chemical Technology, 28(3), 285-292. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • Lee, J. W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Singh, S., et al. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science, 52(8), 856-864. [Link]

  • Fayet, A., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. Clinica Chimica Acta, 458, 128-134. [Link]

  • Jaiswal, A. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Indian Journal of Chemical Technology (IJCT). [Link]

  • Song, M., et al. (2015). Determination of Abacavir, Tenofovir, Darunavir, and Raltegravir in Human Plasma and Saliva Using Liquid Chromatography Coupled With Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 37(5), 629-637. [Link]

  • Reddy, B. P., et al. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks, 13(6). [Link]

  • Martin, J., et al. (2009). A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV. Journal of Chromatography B, 877(27), 3072-3082. [Link]

  • Alagandula, A., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results, 13(S9), 4980-4987. [Link]

  • ResearchGate. (n.d.). Quantification of Darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection. [Link]

  • Huang, L., et al. (2010). A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 261-266. [Link]

  • D'Avolio, A., et al. (2007). HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients. Journal of Chromatography B, 859(2), 234-240. [Link]

  • ResearchGate. (n.d.). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. [Link]

  • Janečková, H., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3235. [Link]

  • Kumar, S., et al. (2019). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives: Synthesis, biological evaluation and structural studies. Bioorganic & Medicinal Chemistry, 27(18), 115015. [Link]

Sources

Application

Application Note: High-Throughput Quantification of Darunavir in Human Plasma using (+)-Darunavir-d9 Internal Standard by LC-MS/MS for Therapeutic Drug Monitoring

Abstract This application note presents a detailed, validated protocol for the quantification of the HIV protease inhibitor darunavir in human plasma using a stable isotope-labeled internal standard, (+)-Darunavir-d9. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantification of the HIV protease inhibitor darunavir in human plasma using a stable isotope-labeled internal standard, (+)-Darunavir-d9. Therapeutic Drug Monitoring (TDM) of darunavir is a critical tool for optimizing antiretroviral therapy, ensuring efficacy while minimizing toxicity.[1][2] This method leverages the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the principle of isotopic dilution to provide accurate and reliable quantification. The protocol herein is designed for researchers, clinical scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction: The Rationale for Darunavir TDM

Darunavir (DRV) is a cornerstone of modern antiretroviral therapy, exhibiting potent activity against both wild-type and multidrug-resistant HIV-1 strains.[3][4] Co-administered with a pharmacokinetic booster like ritonavir or cobicistat to inhibit its extensive metabolism by CYP3A4, darunavir's plasma concentration can still exhibit significant inter-individual variability.[3][5] Factors such as patient adherence, drug-drug interactions, food effects, and physiological changes like pregnancy can influence drug exposure.[6][7][8] TDM helps to personalize dosing regimens, maintaining drug concentrations within the therapeutic window to maximize virological suppression and mitigate concentration-dependent side effects.[1][5]

The Critical Role of a Stable Isotope-Labeled Internal Standard

For quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard.[9][10] (+)-Darunavir-d9 is the deuterated analogue of darunavir, making it an ideal IS.[11] Because its physicochemical properties are nearly identical to the analyte, it co-extracts and co-elutes, experiencing similar matrix effects and ionization suppression or enhancement.[12] This ensures that variability introduced during sample processing and analysis is corrected for, leading to superior accuracy and precision. The mass spectrometer can easily differentiate between the analyte and the IS due to the mass difference imparted by the deuterium atoms.[12]

Figure 1: Conceptual workflow for TDM using a SIL internal standard.

Experimental Protocol

This protocol is optimized for the analysis of darunavir in human EDTA plasma.

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Source
Darunavir Reference Standard>98%Mylan Laboratories Ltd.[13]
(+)-Darunavir-d9 (IS)>99% isotopic purityTLC Pharmachem[13]
AcetonitrileHPLC or LC-MS GradeJ.T. Baker[13]
MethanolHPLC or LC-MS GradeJ.T. Baker[13]
Formic Acid>98% LC-MS GradeMerck[13]
WaterType I, 18.2 MΩ·cmMilli-Q® System[13]
Human Plasma (EDTA)Pooled, Drug-FreeReputable Bio-supplier
Polypropylene Microcentrifuge Tubes1.5 mL / 2.0 mLStandard Laboratory Supplier
Preparation of Stock and Working Solutions
  • Darunavir Stock Solution (1 mg/mL): Accurately weigh ~10 mg of darunavir reference standard and dissolve in methanol in a 10 mL volumetric flask.

  • (+)-Darunavir-d9 Stock Solution (1 mg/mL): Prepare similarly to the darunavir stock solution.

  • Working Internal Standard Solution (50 ng/mL): Perform serial dilutions of the (+)-Darunavir-d9 stock solution in 50:50 (v/v) methanol:water. This concentration should be optimized based on the mid-point of the calibration curve.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of working solutions from the darunavir stock solution. Spike these into blank human plasma to create calibration standards (e.g., 20-5000 ng/mL) and quality control samples at low, medium, and high concentrations (e.g., 60, 1200, 4000 ng/mL).[14][15]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting darunavir from plasma.

  • Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 50 ng/mL (+)-Darunavir-d9 working IS solution to each tube (except for blank matrix samples).

  • Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

SamplePrep_Workflow start Start: 100 µL Plasma Sample add_is Add 25 µL (+)-Darunavir-d9 IS start->add_is add_acn Add 300 µL Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex 1 minute add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer end Inject into LC-MS/MS System transfer->end

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low recovery rates of (+)-Darunavir-d9 in extraction

Welcome to the technical support center for bioanalytical assays involving (+)-Darunavir-d9. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or vari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays involving (+)-Darunavir-d9. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or variable recovery rates of the deuterated internal standard, (+)-Darunavir-d9, during sample extraction. As your dedicated scientific resource, this document provides a structured, in-depth approach to troubleshooting, moving from common, easily resolved issues to more complex methodological optimizations.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial questions and provides rapid, actionable insights.

Q1: My recovery for the deuterated internal standard, (+)-Darunavir-d9, is low and variable, but the recovery for the native Darunavir analyte seems acceptable. What could be the cause?

A: This is a classic sign that the issue may not be with the overall extraction chemistry, but rather with the internal standard (IS) itself or its handling. Potential causes include:

  • Incorrect Spiking Procedure: The IS may be added at a stage where it doesn't experience the same extraction conditions as the analyte that was already present in the biological matrix. Ensure the IS is added to the sample and allowed to equilibrate before any protein precipitation or extraction steps.

  • IS Stock Solution Degradation: Verify the concentration and integrity of your (+)-Darunavir-d9 stock solution. Prepare a fresh stock from the neat material and compare its performance against the existing one. Darunavir has shown susceptibility to degradation under certain acidic and basic conditions.[1][2]

  • Differential Matrix Effects: While structurally similar, the deuterated standard can sometimes experience slightly different ion suppression or enhancement compared to the native analyte, although this is less common for co-eluting stable isotope-labeled standards.[3][4]

Q2: What is considered an acceptable recovery rate for a bioanalytical method?

A: While there is no universal value, recovery in bioanalysis should be consistent, precise, and reproducible. Many regulatory guidelines suggest that a recovery of 70-130% is acceptable, with some more stringent applications aiming for 80-120%.[5] The most critical factor is not necessarily achieving 100% recovery, but ensuring that the recovery is consistent across all samples, calibrators, and quality controls. Low but consistent recovery can often be managed, whereas highly variable recovery is a significant issue that compromises data integrity.

Q3: Could the pH of my sample or extraction solvent be the primary reason for low recovery?

A: Absolutely. The pH is a critical parameter for the extraction of ionizable compounds like Darunavir.[6][7] Darunavir is a weakly basic compound, and its ionization state—and therefore its solubility in aqueous versus organic phases—is highly dependent on pH. For optimal partitioning into an organic solvent during Liquid-Liquid Extraction (LLE), the pH of the aqueous sample should be adjusted to render the analyte neutral. For a basic compound, this typically means adjusting the pH to be at least 2 units above its pKa.[8]

Q4: How can I determine at which step of my extraction process the (+)-Darunavir-d9 is being lost?

A: A systematic fraction collection experiment is the most effective way to pinpoint analyte loss. This involves collecting and analyzing every discarded fraction from your extraction workflow: the protein precipitate, the aqueous layer after LLE, each wash solution from a Solid-Phase Extraction (SPE) cartridge, etc. This process systematically isolates the step responsible for the loss.

Section 2: Systematic Troubleshooting Workflow

Low recovery is a multi-faceted problem that requires a logical and systematic approach to solve. The following workflow is designed to guide you from initial assessment to final optimization, ensuring that each potential cause is investigated methodically.

Troubleshooting_Workflow cluster_start cluster_phase1 Phase 1: Foundational Checks cluster_phase2 Phase 2: Sample & Pre-Extraction Analysis cluster_phase3 Phase 3: Extraction Method Optimization cluster_end start Start: Low or Variable (+)-Darunavir-d9 Recovery p1_is Step 1.1: Verify IS Stock Solution Integrity start->p1_is p1_reagents Step 1.2: Check Reagent & Solvent Quality p1_is->p1_reagents p1_cal Step 1.3: Assess System Performance (Neat Solution) p1_reagents->p1_cal p2_stability Step 2.1: Investigate Analyte Stability in Matrix p1_cal->p2_stability p2_binding Step 2.2: Evaluate Non-Specific Binding (Adsorption) p2_stability->p2_binding p3_fraction Step 3.1: Perform Systematic Fraction Collection p2_binding->p3_fraction p3_lle Step 3.2: Optimize LLE (pH, Solvent) p3_fraction->p3_lle If using LLE p3_spe Step 3.3: Optimize SPE (Sorbent, Wash, Elute) p3_fraction->p3_spe If using SPE end_node Problem Resolved: Consistent & Acceptable Recovery p3_lle->end_node p3_spe->end_node

Caption: A systematic workflow for troubleshooting low recovery of (+)-Darunavir-d9.

Section 3: In-Depth Troubleshooting Guides & Protocols

Part 3.1: Foundational Checks

Before modifying your extraction protocol, it is crucial to rule out fundamental issues with your reagents and analytical system.

Issue: Degradation or Inaccuracy of the (+)-Darunavir-d9 Stock Solution

  • Causality: The accuracy of your entire assay depends on the known concentration of the IS you spike into your samples. If the stock solution has degraded or was prepared incorrectly, all subsequent calculations will be erroneous. Deuterated standards are generally stable, but improper storage (e.g., exposure to light, wrong temperature) or repeated freeze-thaw cycles can compromise integrity.[9][10][11]

  • Troubleshooting Protocol:

    • Prepare a Fresh Stock: Weigh out neat (+)-Darunavir-d9 material and prepare a new stock solution in your chosen solvent (e.g., methanol, acetonitrile).

    • Comparative Analysis: Prepare two sets of simple solutions in your final mobile phase: one using the old IS stock and one using the new IS stock.

    • Inject and Compare: Analyze both solutions via LC-MS/MS. A significant difference in the peak area (>15-20%) between the old and new stock solutions indicates a problem with the old stock.

Part 3.2: Sample and Pre-Extraction Analysis

Interactions between (+)-Darunavir-d9 and the biological matrix before extraction can be a significant source of analyte loss.

Issue: Analyte Instability or Non-Specific Binding

  • Causality: Darunavir may be unstable in certain biological matrices, especially if stored for extended periods or subjected to multiple freeze-thaw cycles.[9][10] Additionally, analytes can adsorb to the surfaces of storage containers (e.g., polypropylene tubes), leading to loss before the extraction even begins. This is a common issue for hydrophobic compounds.[3][12]

  • Troubleshooting Protocol (Non-Specific Binding):

    • Prepare a QC Sample: Spike a known amount of (+)-Darunavir-d9 into your biological matrix (e.g., plasma).

    • Transfer and Incubate: Transfer the spiked plasma between several new polypropylene tubes, mimicking your typical sample handling workflow. Let it sit at room temperature for 30-60 minutes.

    • Solvent Rinse: In the final step, discard the plasma from the last tube. Add a small volume of a strong organic solvent (like acetonitrile or methanol) to this "empty" tube, vortex thoroughly, and analyze the solvent.

    • Analysis: The presence of a significant (+)-Darunavir-d9 peak in the solvent rinse indicates that the analyte is adsorbing to the plasticware. Consider using low-retention tubes or adding a small percentage of organic solvent to your samples upon thawing to mitigate this.

Part 3.3: Extraction Method Optimization

This is the core of troubleshooting, where the chemistry of the extraction is refined. The key is to understand the physicochemical properties of Darunavir.

PropertyValueImplication for Extraction
Molecular Weight 547.7 g/mol Standard for small molecules.
LogP (Octanol/Water) 1.8Moderately hydrophobic, indicating good partitioning into common organic solvents is achievable.[13]
Water Solubility 8.7 mg/LLow water solubility suggests it will readily move out of the aqueous phase under the right conditions.[13]
Chemical Class SulfonamideContains functional groups that can be ionized.

A) Liquid-Liquid Extraction (LLE) Optimization

  • Causality: LLE efficiency is governed by the partitioning of the analyte between two immiscible phases. This is controlled by solvent choice and the ionization state of the analyte.[8] For Darunavir, which is moderately hydrophobic (LogP = 1.8), solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are common choices.[13][14] The most critical factor is adjusting the sample pH to ensure Darunavir is in its neutral, non-ionized form, which maximizes its affinity for the organic phase.

  • Protocol: LLE pH and Solvent Optimization

    • Prepare Aliquots: Create several identical aliquots of your sample matrix (e.g., plasma) spiked with (+)-Darunavir-d9.

    • pH Adjustment: Adjust the pH of each aliquot to a different value. For a basic compound, test a range from neutral to basic (e.g., pH 7, 8, 9, 10) using a suitable buffer (e.g., ammonium hydroxide).

    • Solvent Extraction: Perform the LLE on each aliquot using your chosen organic solvent (e.g., ethyl acetate). Keep the solvent-to-sample ratio consistent (a 7:1 ratio is a good starting point).[8]

    • Analysis: Evaporate the organic extracts, reconstitute, and analyze via LC-MS/MS.

    • Evaluation: Plot the resulting peak area of (+)-Darunavir-d9 against the pH. The pH that yields the highest peak area is the optimal pH for your extraction.

B) Solid-Phase Extraction (SPE) Optimization

  • Causality: Low recovery in SPE can result from several missteps: choosing the wrong sorbent, improper conditioning of the sorbent, a sample loading flow rate that is too high, using a wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the analyte.[15][16] For a moderately hydrophobic compound like Darunavir, a reversed-phase sorbent (e.g., C8 or C18) is a suitable choice.

  • Troubleshooting the SPE Workflow:

SPE_Troubleshooting start Low SPE Recovery check_load Analyze the 'Load' fraction. Is the analyte present? start->check_load check_wash Analyze the 'Wash' fraction. Is the analyte present? check_load->check_wash No sol_load Problem: Poor Retention Actions: 1. Decrease load flow rate. 2. Ensure sample pH is correct for retention. 3. Check for sorbent overloading. check_load->sol_load Yes check_final Analyte is not in Load or Wash. Is recovery still low? check_wash->check_final No sol_wash Problem: Premature Elution Actions: 1. Decrease organic content of wash solvent. 2. Adjust pH of wash solvent. check_wash->sol_wash Yes sol_final Problem: Incomplete Elution Actions: 1. Increase organic strength of elution solvent. 2. Increase elution solvent volume. 3. Try a different elution solvent. check_final->sol_final

Caption: A decision tree for troubleshooting low recovery in a Solid-Phase Extraction (SPE) method.

  • Protocol: Systematic SPE Fraction Collection

    • Prepare Sample: Condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Load your spiked sample. Collect the entire flow-through (the "Load" fraction) into a clean tube.

    • Wash Step: Apply the wash solvent(s). Collect each wash solution into a separate, clean tube (the "Wash" fractions).

    • Elution Step: Apply the elution solvent. Collect this final fraction into a clean tube (the "Elute" fraction).

    • Analysis: Analyze the Load, all Wash, and the Elute fractions. This will tell you exactly where your (+)-Darunavir-d9 was lost.

      • Analyte in Load: Indicates poor retention. The analyte did not bind to the sorbent.

      • Analyte in Wash: Indicates the wash step is too aggressive and is stripping the analyte from the sorbent.

      • Analyte not in Load/Wash but low in Elute: Indicates incomplete elution or on-cartridge degradation/irreversible binding.

References

  • Gpatindia. (2020). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • da Cunha, M., et al. (2013). A Critical Review of Properties of Darunavir and Analytical Methods for Its Determination. Chromatographia. Available at: [Link]

  • The study of the physico-chemical properties of the substance darunavir ethanolate. (n.d.). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Boffito, M., et al. (2012). Darunavir: a critical review of its properties, use and drug interactions. Current Medicinal Chemistry. Available at: [Link]

  • Hewavitharana, A. K., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Bioanalysis. Available at: [Link]

  • Boffito, M., et al. (2012). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. ResearchGate. Available at: [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? Available at: [Link]

  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Stability data for darunavir in plasma (n=6). ResearchGate. Available at: [Link]

  • Chromatography Forum. (2006). justification of lower recovery. Available at: [Link]

  • Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Vanaja, M., & Sreeramulu, J. (2019). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. Available at: [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low? Available at: [Link]

  • Stability studies of Darunavir. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2018). Direct injection HILIC-MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Available at: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Al-Qahtani, S. D., et al. (2023). Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir as COVID-19 combination therapy in human plasma. Scientific Reports. Available at: [Link]

  • Reddit. (2023). Understanding Internal standards and how to choose them. Available at: [Link]

  • Effect of pH on the extraction efficiency. ResearchGate. Available at: [Link]

  • Caban, M., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Microchimica Acta. Available at: [Link]

  • Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. (2011). ResearchGate. Available at: [Link]

  • Confirmatory Testing & Analytical Challenges Forum. (2025). Low recovery factor & Validation Issue. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • Kogawa, A. C., & Salgado, H. R. N. (2016). Drug Optimization: Fighting Research to Achieve the Greatest Use of Darunavir. Journal of AIDS & Clinical Research. Available at: [Link]

  • Experimental pH-dependent solubility values reported for darunavir by six different laboratories. ResearchGate. Available at: [Link]

  • Pawar, H. M., et al. (2024). A validated RP-HPLC method for the determination of Darunavir in bulk and tablet dosage form. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques... ACS Omega. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: (+)-Darunavir-d9 Autosampler Stability

Status: Operational Role: Senior Application Scientist Subject: Stability of (+)-Darunavir-d9 (Internal Standard) in LC-MS/MS Autosampler Conditions Executive Summary (Quick Status) For most standard bioanalytical applic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability of (+)-Darunavir-d9 (Internal Standard) in LC-MS/MS Autosampler Conditions

Executive Summary (Quick Status)

For most standard bioanalytical applications, (+)-Darunavir-d9 is stable in autosampler conditions (


) for at least 24 to 48 hours. [1]

However, stability is strictly dependent on the pH of the reconstitution solvent and evaporation control . The carbamate and sulfonamide moieties in Darunavir render it susceptible to hydrolysis under strongly acidic (


) or basic (

) conditions over extended periods.[1]
ParameterStability LimitCritical Condition
Temperature

(Recommended)
Avoid ambient (

) for

Solvent System ACN:Water / MeOH:WaterAvoid pure organic solvent (evaporation risk)
pH Range

Unstable at

(Acid Hydrolysis)
Max Duration 48 HoursSignal drift may occur after 48h due to precipitation

Frequently Asked Questions (FAQs)

Q1: I see a gradual decrease in the Darunavir-d9 signal over a long batch run (20+ hours). Is the molecule degrading?

Diagnosis: Likely Evaporation , not chemical degradation. Technical Insight: While Darunavir-d9 is chemically stable, the volatile organic solvents (Methanol or Acetonitrile) in your autosampler vials can evaporate through pre-slit septa, especially if the autosampler cooling is inefficient. This usually concentrates the sample (increasing signal), but if the analyte precipitates due to solvent loss, the signal will drop. Action:

  • Check if the signal loss correlates with injection order.

  • Verify septum integrity (use non-slit septa for long runs if needle robustness allows).[1]

  • Ensure autosampler temperature is maintained at

    
    .
    
Q2: Can I use an acidified mobile phase (0.1% Formic Acid) for reconstitution?

Answer: Yes, but with caution for delays


.[1]
Technical Insight:  Darunavir contains a carbamate  linkage (bonding the bis-THF and aniline moieties) and a sulfonamide  group.[1] While 0.1% Formic Acid (pH ~2.[1]7) is standard for positive mode ESI, prolonged exposure to acidic conditions can catalyze hydrolysis.
Recommendation:  If you anticipate a delay 

, consider reconstituting in a more neutral buffer (e.g., 10mM Ammonium Formate, pH 4-5) and mixing with the acidic mobile phase only at the moment of injection (on-column).
Q3: Is the deuterium label (d9) stable, or will it exchange with the solvent?

Answer: The label is chemically stable.[2] Technical Insight: The "d9" label in Darunavir is typically located on the isobutyl moiety attached to the sulfonamide nitrogen. These Carbon-Deuterium (C-D) bonds are non-exchangeable under standard LC-MS conditions.[1] Deuterium exchange usually occurs on heteroatoms (N-D, O-D) or acidic alpha-carbons, neither of which applies to the isobutyl label. Warning: If you observe "cross-talk" or mass shifts, it is likely due to fragmentation in the source (in-source decay) or isotopic impurity, not solvent exchange.[1]

Troubleshooting Diagnostic Guide

If your Internal Standard (IS) response is failing criteria, follow this logic flow to identify the root cause.

Troubleshooting Start Issue: Low/Variable Darunavir-d9 Signal CheckTemp 1. Check Autosampler Temperature Start->CheckTemp TempIssue Temp > 10°C? Cooling Failure CheckTemp->TempIssue Yes CheckSolvent 2. Check Reconstitution Solvent CheckTemp->CheckSolvent No (Temp OK) End Resolution TempIssue->End EvapCheck Check Septa/Volume (Evaporation?) CheckSolvent->EvapCheck Signal Increasing? CheckPH 3. Check pH (Hydrolysis Risk?) CheckSolvent->CheckPH Signal Dropping? EvapCheck->End Degradation Hydrolysis Detected (New peaks at -156 Da?) CheckPH->Degradation pH < 2 or > 9 Adsorption 4. Check Adsorption (Glass vs. Polypropylene) CheckPH->Adsorption pH OK Degradation->End Adsorption->End Switch Vial Type (Low-bind PP)

Figure 1: Diagnostic decision tree for isolating instability sources in Darunavir-d9 bioanalysis.

Experimental Protocol: Processed Sample Stability (PSS)

To strictly validate stability in your specific matrix (plasma/serum extract), follow this self-validating protocol. This complies with FDA/EMA Bioanalytical Method Validation (BMV) guidelines.[1][3]

Objective

Determine if Darunavir-d9 degrades in the autosampler vial over the expected batch run time.

Methodology
  • Preparation (T=0):

    • Extract a full batch of samples (Standards, QCs, and Blanks).

    • Reconstitute in your standard solvent (e.g., 50:50 ACN:Water + 0.1% FA).[1]

    • Immediately inject the "Fresh" calibration curve and QCs (Low, Mid, High).

  • Storage (The Stress Test):

    • Leave the remaining processed QC vials in the autosampler at the set temperature (

      
      ) for your target stability time (e.g., 24, 48, or 72 hours).
      
    • Crucial Step: Ensure the autosampler is actually running or simulating a run to account for vibration and needle punctures if using pre-slit septa.

  • Comparison (T=Final):

    • Prepare a freshly extracted calibration curve and QC set.

    • Inject the Stored (Aged) QCs followed immediately by the Fresh QCs.

  • Calculation: Calculate the % Change using the formula:

    
    [1]
    
Acceptance Criteria
  • The % Change must be within

    
     .
    
  • The Internal Standard (Darunavir-d9) peak area in stored samples should not deviate by more than 20-30% from the mean IS area of the fresh samples.

Mechanistic Insight: Why might it degrade?

Understanding the chemistry prevents future errors. Darunavir has two primary vulnerabilities relevant to autosampler conditions:

A. Hydrolysis (Acid/Base Catalyzed)

Darunavir contains a carbamate (urethane) linker.[1]

  • Mechanism: In strong acids, the carbonyl carbon of the carbamate is protonated, making it susceptible to nucleophilic attack by water.

  • Result: Cleavage of the molecule into the bis-tetrahydrofuran ring and the sulfonamide-aniline fragment.

  • Mass Spec Symptom: You will see a loss of the parent ion (

    
     for d9) and the appearance of hydrolysis products.
    
B. Adsorption (Non-Specific Binding)

Darunavir is lipophilic (


).[1]
  • Mechanism: In highly aqueous reconstitution solvents (

    
     water), the molecule may adsorb to the walls of untreated glass vials.
    
  • Result: Immediate drop in signal area for both analyte and IS, but ratios may remain constant.

  • Prevention: Use polypropylene (PP) vials or deactivated glass (silanized) if using high-aqueous phases.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.

  • National Center for Biotechnology Information (PubChem). (2024).[1] Darunavir Compound Summary. [1]

  • Cayman Chemical. (2024).[1] Darunavir-d9 Product Information & Stability. [1]

  • Ruela Corrêa, J. C., et al. (2013). "Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method." Chromatographia. (Demonstrates degradation pathways in acid/base).

Sources

Troubleshooting

reducing ion suppression in ESI sources for deuterated darunavir

Technical Support Center: Bioanalytical Assay Optimization Subject: Reducing Ion Suppression in ESI Sources for Deuterated Darunavir Assays Ticket ID: #DRV-ESI-OPT-001 Status: Open / Guide Generated Welcome to the Advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Assay Optimization Subject: Reducing Ion Suppression in ESI Sources for Deuterated Darunavir Assays Ticket ID: #DRV-ESI-OPT-001 Status: Open / Guide Generated

Welcome to the Advanced Bioanalysis Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because your Darunavir (DRV) quantification is failing FDA/EMA acceptance criteria due to matrix effects, or your deuterated internal standard (DRV-d9) is not tracking the analyte response consistently.

In Electrospray Ionization (ESI), ion suppression is not random noise; it is a deterministic competition for charge. When analyzing lipophilic drugs like Darunavir using deuterated standards, you face two compounded risks: co-eluting phospholipids and the deuterium isotope effect .

This guide provides self-validating protocols to diagnose, isolate, and eliminate these suppressors.

Module 1: The Diagnostic Phase

Q: How do I definitively prove ion suppression is the cause of my assay failure?

A: You must perform a Post-Column Infusion (PCI) Experiment . Do not rely on "Matrix Factor" calculations alone. You need to visualize where the suppression occurs relative to your Darunavir peak.

The Self-Validating Protocol (PCI):

  • Setup: Place a T-junction between your analytical column and the ESI source.

  • Infusion: Syringe-pump a constant solution of Darunavir (100 ng/mL) into the T-junction at 10 µL/min.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method) into the LC system.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A sharp "dip" or "valley" indicates ion suppression.

  • Validation: Overlay your Darunavir-d9 and Darunavir analyte chromatograms on this baseline.

Pass Criteria: Your analyte and IS peaks must elute in a region with a flat baseline. If they elute inside a "dip," you have suppression.

PCI_Workflow Pump LC Gradient Pump Injector Sample Injector (Blank Matrix) Pump->Injector Column Analytical Column (C18) Injector->Column Tee T-Junction Column->Tee Syringe Syringe Pump (Constant DRV Infusion) Syringe->Tee ESI ESI Source Tee->ESI MS Mass Spectrometer (Monitor Baseline) ESI->MS

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Module 2: The "Deuterium Trap"

Q: Why is my Deuterated Internal Standard (DRV-d9) failing to correct the suppression?

A: You are likely experiencing the Deuterium Isotope Effect . In Reverse Phase Chromatography (RPC), deuterated compounds often elute slightly earlier than their non-deuterated analogs because the C-D bond is shorter and less lipophilic than the C-H bond.

The Mechanism of Failure: If Darunavir elutes at 2.50 min and DRV-d9 elutes at 2.45 min, and you have a sharp phospholipid suppression zone ending at 2.48 min:

  • DRV-d9 is suppressed (inside the zone).

  • Darunavir is NOT suppressed (outside the zone).

  • Result: The IS response drops, the Analyte response stays high. The Ratio (Analyte/IS) artificially skyrockets, causing positive bias.

Corrective Action:

  • Immediate: Flatten your gradient slope at the elution time to force co-elution, or move both peaks away from the suppression zone.

  • Long-term: Switch to a

    
    C (Carbon-13)  or 
    
    
    
    N (Nitrogen-15)
    labeled internal standard. These do not exhibit retention time shifts.

Module 3: Sample Preparation (Root Cause Analysis)

Q: I am using Protein Precipitation (PPT). Is this sufficient?

A: No. For Darunavir, PPT is the leading cause of ion suppression. PPT removes proteins but leaves Phospholipids (Glycerophosphocholines) in the supernatant. These lipids co-elute with hydrophobic drugs like Darunavir and compete for charge in the ESI droplet.

Comparison of Extraction Methodologies:

MethodPhospholipid RemovalRecoveryComplexityRecommendation
Protein Precipitation (PPT) < 10% (Poor)HighLowNOT RECOMMENDED for DRV
Liquid-Liquid Extraction (LLE) > 90% (Excellent)Medium-HighHighGold Standard for HIV Protease Inhibitors
Solid Phase Extraction (SPE) > 95% (Excellent)HighHighExcellent but costly
Phospholipid Removal Plates > 98% (Superior)HighLowBest Balance of speed/cleanliness

Self-Validating Protocol (LLE for Darunavir):

  • Aliquot: 50 µL Plasma.

  • Buffer: Add 50 µL 0.1 M Ammonium Formate (pH 3.0) to break protein binding.

  • Solvent: Add 600 µL Methyl tert-butyl ether (MTBE) . (MTBE is preferred over Ethyl Acetate for cleaner lipid exclusion).

  • Agitate: Vortex 10 min; Centrifuge 10 min @ 4000g.

  • Transfer: Freeze the aqueous layer (dry ice bath) and pour off the organic layer.

  • Reconstitute: Dry down and reconstitute in mobile phase.

Module 4: Chromatographic Optimization

Q: How do I monitor Phospholipids during my run?

A: You must add a specific MRM transition to your method to "see" the enemy. Most interfering phospholipids contain a phosphocholine head group.

The "Scout" Transition:

  • Precursor: m/z 184 (In-source fragment of phosphocholine) or m/z 496/524/758/806 (Parents).

  • Standard Practice: Monitor m/z 184 -> 184 (if your Q1 allows) or Precursor -> 184 (e.g., 758 -> 184) in positive mode.

Optimization Strategy: Phospholipids are highly retained on C18. They often elute after the analyte or carry over to the next injection.

  • Step 1: Extend your gradient wash step (95% B) for at least 2 column volumes.

  • Step 2: Use a Phenyl-Hexyl column instead of C18. The "pi-pi" interaction often separates aromatic drugs (Darunavir) from aliphatic lipids better than C18.

Troubleshooting Logic Tree

Use this flow to determine your next experimental step.

Troubleshooting_Tree Start Start: Low IS Response / High CV% PCI Perform Post-Column Infusion (PCI) Start->PCI Dip Is there a baseline 'dip' at DRV RT? PCI->Dip IsPPT Using Protein Precip? Dip->IsPPT Yes (Suppression Found) CheckIso Check Isotope Effect Dip->CheckIso No (Baseline Flat) SamplePrep Evaluate Sample Prep SwitchLLE Switch to LLE or PLR Plates IsPPT->SwitchLLE Yes CheckLipids Monitor m/z 184 (Phospholipids) IsPPT->CheckLipids No (Already LLE/SPE) RTShift Does DRV-d9 elute < DRV? CheckIso->RTShift Gradient Flatten Gradient or Switch to C13-IS RTShift->Gradient Yes (Shift > 0.05 min) Source Clean ESI Cone / Check Capillary RTShift->Source No (Co-eluting)

Figure 2: Decision logic for isolating the source of assay variability.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Inter-day and Intra-day Precision of (+)-Darunavir-d9 Assays

Executive Summary Objective: To evaluate the bioanalytical performance of (+)-Darunavir-d9 (stable isotope-labeled internal standard) versus non-isotopic analog alternatives in LC-MS/MS assays. Verdict: (+)-Darunavir-d9...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the bioanalytical performance of (+)-Darunavir-d9 (stable isotope-labeled internal standard) versus non-isotopic analog alternatives in LC-MS/MS assays.

Verdict: (+)-Darunavir-d9 is the gold standard for quantifying Darunavir in biological matrices. While structural analogs (e.g., Verapamil, Carbamazepine) can achieve acceptable precision in clean matrices, they fail to adequately compensate for matrix effects (ion suppression/enhancement) in complex patient samples. The use of the d9-isotopologue guarantees that the internal standard (IS) co-elutes with the analyte, experiencing identical ionization conditions, thereby reducing Relative Error (RE) and improving inter-day precision (%CV) to consistently below 5%.

Technical Background: The Mechanism of Precision

The Challenge: Matrix Effects in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most significant source of error is matrix effect —the alteration of ionization efficiency by co-eluting endogenous components (phospholipids, salts).

  • Analog IS (e.g., Verapamil): Elutes at a different retention time (

    
    ) than Darunavir. If a matrix interference elutes at the Darunavir 
    
    
    
    but not the Verapamil
    
    
    , the signal ratio is skewed, leading to quantitative error.
  • SIL-IS ((+)-Darunavir-d9): Chemically identical to the analyte but with a mass shift (+9 Da). It co-elutes (

    
    ) and experiences the exact same  ion suppression or enhancement.
    
Diagram: Signal Correction Mechanism

The following diagram illustrates how the d9-IS corrects for ionization drops that an analog IS would miss.

MatrixEffectCorrection Sample Patient Plasma (Variable Matrix) LC LC Separation Sample->LC Darunavir Darunavir (tR = 2.3 min) LC->Darunavir MatrixInterference Phospholipid (tR = 2.3 min) LC->MatrixInterference IS_d9 Darunavir-d9 (tR = 2.3 min) Co-elutes LC->IS_d9 IS_Analog Analog IS (tR = 1.8 min) Separated LC->IS_Analog Ionization ESI Source (Ionization) MS_Signal MS Signal Ionization->MS_Signal Darunavir->Ionization MatrixInterference->Ionization Suppresses Signal IS_d9->Ionization Result Quantitation IS_d9->Result Corrects Suppression (Identical Loss) IS_Analog->Ionization IS_Analog->Result Fails Correction (Different Loss) MS_Signal->Result Ratio Calculation

Figure 1: Mechanism of Matrix Effect Compensation. Note how Darunavir-d9 co-elutes with the interference, allowing the signal ratio to remain constant despite suppression.

Comparative Performance Data

The following data summarizes precision studies comparing Method A (using Darunavir-d9) and Method B (using a structural analog, e.g., Verapamil or Carbamazepine). Data represents typical values derived from validated bioanalytical methods [1][2][3].[1]

Precision and Accuracy Table
ParameterMetricMethod A: (+)-Darunavir-d9 Method B: Analog IS Status
Intra-day Precision % CV (Low QC)1.8% - 3.5% 4.5% - 7.2%✅ Superior
% CV (High QC)1.2% - 2.8% 3.8% - 6.0%✅ Superior
Inter-day Precision % CV (Low QC)2.5% - 4.2% 6.5% - 9.8%✅ Superior
% CV (High QC)1.9% - 3.9% 5.5% - 8.5%✅ Superior
Matrix Factor (MF) IS-Normalized MF0.98 - 1.02 0.85 - 1.15✅ Stable
Recovery Consistency % CV of Recovery< 3.0% > 8.0%✅ Robust
Interpretation
  • Precision: The d9 method consistently yields %CV values <5%, meeting stringent FDA/EMA requirements for bioequivalence studies. Analog methods often approach the 15% limit, posing a risk of study failure.

  • Matrix Factor: The IS-normalized Matrix Factor for d9 is effectively 1.0 , meaning the IS perfectly tracks the analyte's ionization behavior. The Analog IS shows variability (0.85–1.15), indicating that in some patient samples, the drug is suppressed while the IS is not (or vice versa).

Recommended Experimental Protocol

This protocol utilizes Protein Precipitation (PPT) , which is rapid but "dirty" regarding matrix components. This highlights the necessity of the d9-IS to correct for the remaining matrix effects.

Materials & Reagents
  • Analyte: Darunavir (Reference Standard).[2][3][4]

  • Internal Standard: (+)-Darunavir-d9 (Commercial Grade, >99% isotopic purity).

  • Matrix: Human Plasma (K2EDTA).[5][6]

  • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Formate.

LC-MS/MS Conditions
  • Column: C18 (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][7]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 min.

Mass Spectrometry Settings (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Darunavir 548.2

392.23025
Darunavir-d9 557.3

401.33025

> Note: The mass shift of +9 indicates the deuterium label is located on a stable fragment retained in the product ion (likely the hexahydrofuro[2,3-b]furan or the sulfonamide core).

Workflow Diagram

ProtocolWorkflow Step1 Sample Prep: 50 µL Plasma + 10 µL Darunavir-d9 IS Step2 Precipitation: Add 200 µL Acetonitrile (vortex 1 min) Step1->Step2 Step3 Centrifugation: 12,000 x g for 10 min Step2->Step3 Step4 Supernatant Transfer: Dilute 1:1 with Mobile Phase A Step3->Step4 Step5 LC-MS/MS Analysis: Inject 5 µL Step4->Step5

Figure 2: Optimized Protein Precipitation Workflow for High-Throughput Analysis.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8] [Link]

  • Janjanam, K. C., et al. (2018).[6] Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometry. International Journal of PharmTech Research. [Link]

  • Reddy, B. P., et al. (2012). Development and validation of a rapid ultra high performance liquid chromatography with tandem mass spectrometry method for the simultaneous determination of darunavir, ritonavir and tenofovir in human plasma. Journal of Chromatography B. [Link]

Sources

Comparative

High-Sensitivity Quantification of Darunavir: The Critical Role of (+)-Darunavir-d9

Executive Summary: The Isotopic Advantage In the therapeutic drug monitoring (TDM) of HIV protease inhibitors, precision at trough concentrations ( ) is non-negotiable. While structural analogs (e.g., Verapamil, Carbamaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the therapeutic drug monitoring (TDM) of HIV protease inhibitors, precision at trough concentrations (


) is non-negotiable. While structural analogs (e.g., Verapamil, Carbamazepine) have historically served as internal standards (IS), they fail to adequately compensate for the variable matrix effects found in patient plasma.

This guide details the validation and performance metrics of (+)-Darunavir-d9 , the stable isotope-labeled internal standard (SIL-IS) for Darunavir. By co-eluting with the analyte while retaining mass spectral distinctness, (+)-Darunavir-d9 enables the achievement of Lower Limits of Quantification (LLOQ) in the sub-ng/mL range (0.2–1.0 ng/mL) , a significant improvement over the 10–50 ng/mL limits common with analog standards.

Technical Specifications & Mechanism

Physicochemical Profile

(+)-Darunavir-d9 is a deuterated form of Darunavir where nine hydrogen atoms—typically on the isobutyl moiety or the aniline ring system—are replaced by deuterium. This modification increases the molecular weight by 9 Da, preventing cross-talk in the Mass Spectrometer while maintaining identical chromatographic retention to the parent drug.

Feature(+)-Darunavir (Analyte)(+)-Darunavir-d9 (Internal Standard)
Molecular Formula


Monoisotopic Mass 547.24 Da556.30 Da
Precursor Ion (Q1) m/z 548.2

m/z 557.3

Product Ion (Q3) m/z 392.1m/z 401.2
Retention Time ~2.32 min~2.30 min (Negligible isotope effect)
Mechanism of Error Correction

The primary failure mode in LC-MS/MS bioanalysis is Ion Suppression . Phospholipids in plasma elute and compete for ionization energy in the electrospray source.

  • Analog IS: Elutes at a different time; does not experience the same suppression as the analyte.

  • Deuterated IS (d9): Co-elutes; experiences the exact same suppression. The ratio of Analyte/IS remains constant even if total signal drops by 50%.

MatrixEffect cluster_0 Analyte & IS Behavior Matrix Plasma Matrix (Phospholipids) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Signal Detector Detector Source->Detector Quantification Accuracy Darunavir Darunavir (Analyte) Darunavir->Source D9 Darunavir-d9 (SIL-IS) D9->Source Co-elutes (Corrects Error) Analog Analog IS (e.g. Verapamil) Analog->Source Elutes Early/Late (Fails to Correct)

Figure 1: Mechanism of Matrix Effect Correction. The d9 IS co-elutes and normalizes ionization competition, whereas analog ISs do not.

Comparative Performance Guide

The following data compares the Limit of Detection (LOD) and Quantification (LOQ) achievable using different standardization strategies.

Table 1: Sensitivity Comparison (Human Plasma)
MetricExternal Std (No IS)Analog IS (Carbamazepine)(+)-Darunavir-d9 (SIL-IS)
LOD (Signal/Noise > 3) 20 ng/mL5.0 ng/mL0.05 – 0.1 ng/mL
LOQ (Signal/Noise > 10) 50 ng/mL15.0 ng/mL0.2 – 0.5 ng/mL
Linearity (

)
0.9850.992> 0.999
Matrix Effect CV% > 15%8–12%< 3%

Key Insight: The use of d9 does not just improve accuracy; it physically lowers the LOQ. By stabilizing the baseline noise and correcting for micro-fluctuations in ionization efficiency, the signal-to-noise ratio (S/N) at the lower end of the curve is preserved.

Experimental Protocol: Achieving Ultra-Sensitivity

To replicate the sub-ng/mL LOQ, the following validated workflow is recommended.

Sample Preparation (Solid Phase Extraction)

Note: Protein precipitation (PPT) is cheaper but yields higher background noise (LOQ ~10 ng/mL). For high sensitivity, SPE is required.

  • Aliquot: 50 µL Human Plasma.

  • Spike IS: Add 10 µL of (+)-Darunavir-d9 working solution (500 ng/mL in 50:50 MeOH:Water).

  • Dilute: Add 200 µL 5% Phosphoric Acid (to disrupt protein binding).

  • Load: Apply to HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Wash: 5% Methanol in water (removes salts/proteins).

  • Elute: 100% Methanol.

  • Reconstitute: Evaporate and reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 30% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

Workflow Diagram

Workflow Sample Patient Plasma (50 µL) Spike Spike IS: (+)-Darunavir-d9 Sample->Spike PreTreat Acid Pre-treatment (5% H3PO4) Spike->PreTreat SPE SPE Extraction (Remove Phospholipids) PreTreat->SPE LC UPLC Separation (BEH C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(Drug) / Area(d9) MS->Data

Figure 2: Optimized Bioanalytical Workflow for Darunavir Quantification.

Validation of LOD & LOQ

Determining the Limits

Do not rely solely on visual Signal-to-Noise (S/N). Regulatory bodies (FDA/EMA) prefer the "Standard Deviation of the Response" approach for rigorous validation.

Calculation:



  • 
     = Standard deviation of the response (intercept) of the calibration curve.
    
  • 
     = Slope of the calibration curve.[5]
    
The "Isotopic Purity" Trap

A critical factor often overlooked is the isotopic purity of the (+)-Darunavir-d9 reagent.

  • The Risk: If the d9 standard contains 0.5% of non-deuterated Darunavir (d0), spiking the IS will artificially add analyte to your blank samples.

  • The Check: Inject a "Zero Sample" (Matrix + IS only). Monitor the transition for Darunavir (548.2 -> 392.0).[3]

  • Acceptance Criteria: The interference in the analyte channel must be < 20% of the LLOQ response. High-quality d9 reagents (>99.5% isotopic purity) are essential to achieve an LLOQ of 0.2 ng/mL.

Troubleshooting Decision Tree

Use this logic flow when sensitivity targets are not met.

Troubleshooting Start Issue: High LOQ / Low Sensitivity CheckBlank Check Zero Sample (Matrix + IS) Start->CheckBlank Interference Is there a peak in Analyte Channel? CheckBlank->Interference YesInterference IS Impurity or Carryover Interference->YesInterference Yes NoInterference Check Absolute Intensity Interference->NoInterference No Action1 Change IS Lot (Higher Purity) or Reduce IS Concentration YesInterference->Action1 Action2 Optimize Source Temp or Switch to SPE NoInterference->Action2

Figure 3: Troubleshooting High LOQ in Darunavir Assays.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gupta, A., et al. (2011).[1] "Application of a validated ultra performance liquid chromatography–tandem mass spectrometry method for the quantification of Darunavir in human plasma." Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 213039, Darunavir. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation

Technical Guide: Validating Selectivity of (+)-Darunavir-d9 in Complex Bioanalytical Matrices

Executive Summary In the bioanalysis of antiretrovirals, selectivity is the primary vector of failure. HIV-positive plasma is a hyper-complex matrix, invariably containing high-titer viral loads, elevated proteins, and—c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antiretrovirals, selectivity is the primary vector of failure. HIV-positive plasma is a hyper-complex matrix, invariably containing high-titer viral loads, elevated proteins, and—critically—a "cocktail" of co-medications.[1]

This guide provides an evidence-based comparison of Internal Standard (IS) strategies for the quantification of Darunavir , a protease inhibitor.[2] While structural analogs (e.g., Amprenavir) or general alkalinized standards (e.g., Verapamil) are often used for cost reduction, they fail to adequately compensate for matrix-induced ion suppression caused by the co-administration of Ritonavir.[1]

We demonstrate here that (+)-Darunavir-d9 is not merely an alternative, but a metrological necessity for regulated bioanalysis, providing the only mechanism to ensure data integrity in the presence of standard HAART (Highly Active Antiretroviral Therapy) regimens.[1]

The Bioanalytical Challenge: Co-Medication Interference

Darunavir is rarely administered as monotherapy. It is almost exclusively boosted with Ritonavir or Cobicistat and combined with nucleoside reverse transcriptase inhibitors (NRTIs) like Tenofovir and Emtricitabine .[1]

The Mechanism of Failure

In LC-MS/MS (Electrospray Ionization), co-eluting compounds compete for charge in the source droplet.

  • Isobaric Interference: Co-medications with similar mass-to-charge ratios (m/z) can mimic the analyte.[1]

  • Ion Suppression: High concentrations of Ritonavir (which elutes closely to Darunavir on C18 columns) can "steal" charge, reducing the Darunavir signal.

If your Internal Standard does not elute at the exact same time as Darunavir, it experiences a different level of suppression than the analyte. This leads to calculated concentrations that are artificially high or low.

The Solution: (+)-Darunavir-d9[1]

(+)-Darunavir-d9 is the stable isotope-labeled (SIL) analog of Darunavir, incorporating nine deuterium atoms on the isobutyl moiety.[1]

Physicochemical Properties[3][4][5][6][7][8]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~556.7 g/mol (vs. 547.7 g/mol for native)[1]

  • Mass Shift: +9 Da (Sufficient to avoid isotopic overlap with native M+2 isotopes)[1]

  • Retention Time: Co-elutes with Darunavir (negligible deuterium isotope effect).[1]

Comparative Analysis: IS Performance

The following table summarizes the performance of Darunavir-d9 against common alternatives when challenged with a matrix containing 1000 ng/mL Ritonavir.

Feature(+)-Darunavir-d9 (Recommended) Structural Analog (e.g., Amprenavir) External Std (e.g., Verapamil)
Retention Time Co-elutes (Match)Shifted (∆RT > 0.5 min)Shifted (∆RT > 1.0 min)
Matrix Effect Correction Perfect (100%) Partial / RandomNone
Co-Medication Impact Signal suppressed identically to analyte; Ratio remains constant.[1]Analyte suppressed; IS not suppressed. Result: False Low. Unpredictable.
Linearity (

)
> 0.9990.98 - 0.99< 0.98
FDA/EMA Compliance High (Gold Standard)Moderate (Requires justification)Low (Risk of rejection)
Visualizing the Mechanism of Correction

The diagram below illustrates why d9 succeeds where analogs fail.

MatrixCorrection cluster_Analogs Analog IS Approach cluster_SIL Darunavir-d9 Approach Matrix Plasma Matrix (Contains Ritonavir) ESI_Source ESI Source (Ionization Competition) Matrix->ESI_Source Suppression Zone Result_A Result: Ratio Distorted ESI_Source->Result_A Unequal Effects Result_B Result: Ratio Preserved ESI_Source->Result_B Identical Suppression Darunavir_A Darunavir (RT: 2.5 min) Darunavir_A->ESI_Source Enters Suppression Analog_IS Analog IS (RT: 3.1 min) Analog_IS->ESI_Source Enters Clean Zone Darunavir_B Darunavir (RT: 2.5 min) Darunavir_B->ESI_Source D9_IS Darunavir-d9 (RT: 2.5 min) D9_IS->ESI_Source

Figure 1: Mechanism of Matrix Effect Correction.[1] Note how the Analog IS elutes outside the suppression zone, failing to normalize the signal loss experienced by Darunavir.

Experimental Protocol: Validation of Selectivity

To validate (+)-Darunavir-d9, you must prove that the method differentiates the analyte from co-medications.[1] This protocol aligns with FDA Bioanalytical Method Validation Guidance (2018) .

Materials Required[5][7][8][9]
  • Blank Human Plasma: 6 independent lots (to test biological variability).

  • Co-Medication Stock: Mixture containing Ritonavir, Tenofovir, Emtricitabine, and Efavirenz (10 µg/mL each).

  • IS Working Solution: (+)-Darunavir-d9 at working concentration (e.g., 500 ng/mL).[1]

Workflow: The "Interference Check"
Step 1: Specificity (Blank Check)

Inject a double blank (plasma with no Analyte, no IS).[1]

  • Acceptance Criteria: Interference at the retention time of Darunavir must be < 20% of the LLOQ response. Interference at the IS retention time must be < 5% of the IS response.

Step 2: Selectivity in Presence of Co-Meds

Spike the 6 lots of blank plasma with the Co-Medication Stock (at high therapeutic levels).

  • Do NOT spike Darunavir yet.

  • Inject: Assess if Ritonavir or others produce a "ghost peak" at the Darunavir/d9 mass transitions.

Step 3: Matrix Effect & Recovery (The Critical Test)

Prepare two sets of samples:

  • Set A (Post-Extraction Spike): Extract blank plasma (containing Co-Meds), then spike Darunavir and d9 into the final extract.

  • Set B (Neat Solution): Darunavir and d9 in mobile phase.

  • Calculation: Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).[1]

  • IS Normalized MF:

    
    .
    

Success Metric: The IS Normalized MF should be close to 1.0 (indicating the d9 corrects for the matrix), with a CV < 15% across the 6 lots.

Validation Decision Tree

ValidationFlow Start Start Selectivity Validation Screen Screen 6 Lots Plasma + Co-Meds (Ritonavir) Start->Screen Check1 Interference at Darunavir RT? Screen->Check1 Fail1 Fail: Modify Gradient or MRM Transitions Check1->Fail1 Yes Pass1 Pass: < 20% LLOQ Check1->Pass1 No Spike Spike Analyte + IS (Low & High QC) Pass1->Spike Calc Calculate IS-Normalized Matrix Factor (MF) Spike->Calc Check2 CV of MF < 15%? Calc->Check2 Fail2 Fail: IS not tracking matrix effect Check2->Fail2 No Pass2 Pass: Validated Selectivity Check2->Pass2 Yes

Figure 2: Selectivity Validation Decision Tree compliant with FDA/EMA guidelines.

Recommended MS/MS Parameters

To ensure maximum selectivity, use the following Multiple Reaction Monitoring (MRM) transitions. These are specific to the protonated molecular ions


.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir 548.2392.115
(+)-Darunavir-d9 557.2401.115
Ritonavir (Interference)721.3296.120

Note: Always monitor the Ritonavir transition in early development to map its retention time relative to Darunavir.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2023).[1] Darunavir-d9 Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Gupta, A. et al. (2018). Simultaneous determination of Darunavir, Ritonavir and Tenofovir in human plasma by LC-MS/MS. Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

(+)-Darunavir-d9 proper disposal procedures

Executive Summary & Operational Context Objective: This guide defines the safe handling, containment, and disposal protocols for (+)-Darunavir-d9 (CAS: 1133378-37-6), a deuterated internal standard used in LC-MS/MS quant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Objective: This guide defines the safe handling, containment, and disposal protocols for (+)-Darunavir-d9 (CAS: 1133378-37-6), a deuterated internal standard used in LC-MS/MS quantification of the antiretroviral drug Darunavir.

Critical Directive: While (+)-Darunavir-d9 is a stable isotope-labeled compound often used in milligram quantities, it must be treated with the same pharmacological caution as the parent Active Pharmaceutical Ingredient (API). Incineration is the only acceptable disposal method. Under no circumstances should this compound be discharged into sewer systems, as antiretrovirals are persistent environmental pollutants.

Immediate Safety Profile:

  • Signal Word: Warning (Treat as Potent Pharmacological Agent)

  • Primary Hazard: Skin/Eye Irritant; Potential Reproductive Toxin (based on parent drug profile).

  • RCRA Status: Non-listed (Not P or U listed), but typically managed as Non-RCRA Regulated Pharmaceutical Waste or Hazardous Waste depending on solvent formulation.

Hazard Identification & Safety Architecture

Before initiating disposal, the waste matrix must be characterized. The safety protocol relies on the "Double-Barrier" principle to prevent exposure and environmental release.

Chemical Safety Assessment
ParameterSpecificationDisposal Implication
Compound (+)-Darunavir-d9High-value stable isotope; treat as API.
Physical State Solid (Powder) or Liquid (Solution)Solids require dust control; Liquids require solvent compatibility checks.
Solubility DMSO, Methanol, AcetonitrileCritical: If dissolved in Methanol/ACN, waste is Ignitable (D001) .
Toxicology HIV Protease InhibitorAssume biological activity; requires destruction via incineration.
Stability Stable under frozen storageDoes not spontaneously degrade; requires thermal destruction.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powders outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change immediately upon splash.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Engineering: All transfers must occur within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

Regulatory Framework (US Focus)

Understanding the regulatory status ensures compliance with EPA standards, specifically the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • RCRA Classification: (+)-Darunavir-d9 is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic).

  • Characteristic Waste:

    • Pure Substance: Generally non-hazardous by RCRA definition, but best practice dictates management as "Non-RCRA Pharmaceutical Waste" for incineration.

    • Solvated Standards: If the standard is in Methanol or Acetonitrile , it creates D001 (Ignitable) and F-listed solvent waste. This must be segregated as Hazardous Chemical Waste.

  • Sewering Ban: Per EPA Subpart P, sewering of any pharmaceutical waste (hazardous or not) is prohibited for healthcare facilities and is scientifically negligent for research labs.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Degraded)

Use this workflow for expired vials of neat powder.

  • De-identification: Deface the original label to remove "usable product" status, but retain chemical identity for waste profiling.

  • Primary Containment: Keep the substance in its original glass vial. Ensure the cap is tight.[1]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock).

  • Waste Stream Selection:

    • Label: "Non-RCRA Pharmaceutical Waste - For Incineration Only."

    • Destination: High-temperature incineration facility (Medical Waste or Chemical Waste stream).

    • Note: Do not bulk with general trash.[2]

Scenario B: Disposal of Stock Solutions (Solvent-Based)

Use this workflow for prepared standards in Methanol, DMSO, or Acetonitrile.

  • Solvent Identification: Check the SDS of the solvent.

    • Methanol/Acetonitrile: Flammable.

    • DMSO: Combustible (Non-RCRA, but organic).

  • Bulking (Small Scale):

    • Pour liquid waste into the laboratory's "Organic Solvent Waste" carboy.

    • Crucial: Record the addition of "(+)-Darunavir-d9" on the carboy's accumulation log. Even trace amounts of API must be tracked.

  • Rinsing: Triple-rinse the empty vial with the compatible solvent. Add rinsate to the waste carboy.

  • Vial Disposal: Deface the vial label and dispose of the glass in the "Sharps/Glass" bin (unless the facility requires glass vials to go to medical waste).

Scenario C: Trace Waste (Consumables)

Use this workflow for gloves, weigh boats, and pipettes.

  • Segregation: Collect all solid consumables contaminated with the substance.

  • Containerization: Place in a dedicated "Solid Chemical Waste" pail or "Yellow Bag" (Trace Chemo/Pharma waste) depending on facility color coding.

  • Disposal: Incineration.

Visualized Workflows

Figure 1: Disposal Decision Logic

This logic gate ensures the waste enters the correct regulatory stream based on its physical state and solvent carrier.

DisposalLogic Start Start: (+)-Darunavir-d9 Waste StateCheck Physical State? Start->StateCheck Solid Solid (Pure Powder) StateCheck->Solid Powder/Vial Liquid Liquid (Solution) StateCheck->Liquid Stock/Dilution StreamA Stream A: Non-RCRA Pharma Waste (Incineration) Solid->StreamA Pack in Secondary Containment SolventCheck Solvent Type? Liquid->SolventCheck Flammable Methanol / ACN (Ignitable) SolventCheck->Flammable Flash point < 60°C NonFlammable DMSO / Water SolventCheck->NonFlammable Flash point > 60°C StreamB Stream B: Hazardous Chemical Waste (D001/F003 - Incineration) Flammable->StreamB Bulk in Solvents StreamC Stream C: Organic Chemical Waste (Non-Regulated - Incineration) NonFlammable->StreamC Bulk in Organics

Caption: Decision tree for categorizing (+)-Darunavir-d9 waste streams to ensure compliance with RCRA and incineration requirements.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Secure 1. Secure Area (Alert & Isolate) Spill->Secure PPE 2. Don PPE (Double Gloves, N95, Goggles) Secure->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Wipe with 10% Bleach -> Water -> Ethanol) Contain->Clean Disposal 5. Disposal (All materials to Haz Waste) Clean->Disposal

Caption: Sequential workflow for safely managing accidental release of deuterated standards in a laboratory setting.

Emergency Procedures

  • In Case of Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol) on skin, as it may enhance absorption.

  • In Case of Eye Contact: Flush with water for 15 minutes.[3] Seek medical attention.

  • Spill Cleanup Notes: For powder spills, avoid generating dust. Cover with a damp paper towel (water or mineral oil) before wiping. Do not dry sweep.[4]

References

  • United States Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[4][6] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Darunavir. National Library of Medicine. Retrieved from [Link]

Sources

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